Product packaging for 6-Bromoquinoxaline-2,3(1H,4H)-dione(Cat. No.:CAS No. 1910-90-3)

6-Bromoquinoxaline-2,3(1H,4H)-dione

Cat. No.: B159074
CAS No.: 1910-90-3
M. Wt: 241.04 g/mol
InChI Key: KCEGUPPDVPWCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromoquinoxaline-2,3(1H,4H)-dione (CAS 1910-90-3) is a brominated quinoxaline derivative with a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound serves as a vital synthetic intermediate and building block in organic and medicinal chemistry, particularly for the construction of complex heterocyclic systems with significant biological profiles . Researchers utilize this chemical as a key precursor for the synthesis of novel tetrazolo[1,5-a]quinoxalines and other fused quinoxaline derivatives, which have demonstrated promising dual activity as both anticancer and antimicrobial agents in investigative studies . The bromine atom at the 6-position allows for further functionalization via metal-catalyzed cross-coupling reactions, making it a versatile scaffold for generating diverse compound libraries aimed at drug discovery . The compound is typically synthesized from 4-bromo-o-phenylenediamine and oxalic acid . It is offered for research and further manufacturing applications and is strictly not intended for direct human or veterinary use . Handling should be conducted with care, observing all necessary safety precautions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B159074 6-Bromoquinoxaline-2,3(1H,4H)-dione CAS No. 1910-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEGUPPDVPWCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407929
Record name 6-Bromo-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1910-90-3
Record name 6-Bromo-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoxaline core is a feature of numerous biologically active molecules, and the presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications through cross-coupling reactions. This makes it a valuable building block for the synthesis of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.

Synthesis

The primary synthetic route to this compound involves the condensation reaction between 4-bromo-1,2-phenylenediamine and oxalic acid. This reaction proceeds via the formation of a di-amide intermediate, which then undergoes intramolecular cyclization to form the quinoxaline-dione ring system.

A common method involves reacting the starting materials in the presence of an acid catalyst, such as hydrochloric acid, with heating.[1] An alternative, environmentally friendly approach is a solvent-free synthesis that involves grinding the reactants together at room temperature.[2]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 4-Bromo-1,2-phenylenediamine reaction Condensation reactant1->reaction reactant2 Oxalic Acid reactant2->reaction product This compound reaction->product Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

Method 1: Acid-Catalyzed Condensation [1]

  • To a suspension of 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) in 2M hydrochloric acid (20 mL), add a solution of oxalic acid dihydrate (1.26 g, 10 mmol) in water (10 mL).

  • Heat the reaction mixture at reflux for 2 hours.

  • Cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then ethanol.

  • Dry the product under vacuum to yield this compound.

Method 2: Solvent-Free Grinding [2]

  • In a mortar, combine 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol).

  • Grind the mixture with a pestle at room temperature for 15-20 minutes, or until a paste is formed.

  • Allow the mixture to stand for 1 hour.

  • Triturate the solid with a 5% sodium bicarbonate solution to remove any unreacted oxalic acid.

  • Collect the solid by filtration, wash with water, and dry to afford the pure product.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques. The following tables summarize the key characterization data.

Physical Properties
PropertyValue
Molecular FormulaC₈H₅BrN₂O₂
Molecular Weight241.04 g/mol
Boiling Point302.7°C at 760 mmHg[3]
AppearanceOff-white to pale yellow solid
Spectroscopic Data

¹H NMR Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.8br s2HN-H (amide)
~7.6d1HAr-H (H5)
~7.4dd1HAr-H (H7)
~7.1d1HAr-H (H8)

Note: The expected chemical shifts are based on the analysis of similar quinoxaline-2,3-dione structures. Actual values may vary slightly.

¹³C NMR Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~154C=O (C2, C3)
~133Ar-C (C4a)
~130Ar-C (C8a)
~128Ar-CH (C7)
~118Ar-CH (C5)
~116Ar-C (C6)
~115Ar-CH (H8)

Note: The expected chemical shifts are based on the analysis of the chloro-analog and general principles of NMR spectroscopy.[2]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3200-3000N-H stretching (amide)
1710-1670C=O stretching (amide I)
1620-1580C=C stretching (aromatic)
850-800C-H out-of-plane bending
700-600C-Br stretching

Mass Spectrometry

m/zAssignment
240/242[M]⁺
212/214[M-CO]⁺
184/186[M-2CO]⁺

Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of a wide array of biologically active compounds. The bromine atom can be readily functionalized using various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. This versatility has been exploited in the development of:

  • Kinase Inhibitors: By modifying the quinoxaline scaffold, potent and selective inhibitors of various kinases involved in cancer and inflammatory diseases can be synthesized.

  • Antimicrobial Agents: The introduction of specific pharmacophores can lead to compounds with significant activity against a range of bacteria and fungi.

  • Antiviral Compounds: Derivatives of quinoxaline-diones have shown promise as antiviral agents, including against HIV.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and tabulated characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The synthetic accessibility and the potential for diverse chemical modifications make this compound a highly attractive scaffold for the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide on the Biological Activity of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoxaline-2,3(1H,4H)-dione scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1] Molecules incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including neuroprotective, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, 6-Bromoquinoxaline-2,3(1H,4H)-dione has emerged as a critical starting material and key intermediate in the synthesis of novel, more complex derivatives with therapeutic potential.[2] This technical guide provides a comprehensive overview of the synthesis of this compound, its role as a synthetic precursor, and the biological activities of its subsequent derivatives, supported by detailed experimental protocols and pathway visualizations.

Synthesis and Role as a Synthetic Precursor

This compound is primarily utilized in the literature as a foundational block for creating more elaborate molecules. Its synthesis is typically achieved through the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid.[2]

Synthesis_Core reactant1 4-bromo-o-phenylenediamine process_node Cyclocondensation Reaction reactant1->process_node reactant2 Oxalic Acid reactant2->process_node catalyst Hydrochloric Acid catalyst->process_node product This compound process_node->product Synthesis_Workflow start_material 6-Bromoquinoxaline- 2,3(1H,4H)-dione intermediate1 6-bromo-2,3- dichloroquinoxaline start_material->intermediate1 reagent1 POCl3 / DMF reagent1->intermediate1 intermediate2 6-Bromo-2,3- dihydrazinylquinoxaline intermediate1->intermediate2 reagent2 Hydrazine Hydrate reagent2->intermediate2 further_reactions Further Reactions (e.g., with α-haloketones, nitrous acid) intermediate2->further_reactions end_product Bioactive Derivatives (Anticancer & Antimicrobial) further_reactions->end_product AMPA_Antagonism cluster_receptor AMPA Receptor Complex receptor Glutamate Binding Site ion_channel Ion Channel (Na+, Ca2+) excitation Neuronal Excitation (Blocked) receptor->excitation Prevents agonist Glutamate (Agonist) agonist->receptor Binds antagonist Quinoxaline-2,3-dione (Antagonist) antagonist->receptor Blocks neuroprotection Neuroprotection excitation->neuroprotection

References

6-Bromoquinoxaline-2,3(1H,4H)-dione derivatives and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 6-Bromoquinoxaline-2,3(1H,4H)-dione Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and pharmacology. The quinoxaline-2,3-dione scaffold serves as a crucial pharmacophore, particularly for the development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1][2] This guide details their synthesis, biological activities, and therapeutic potential, supported by experimental protocols and quantitative data.

Core Synthesis of the Quinoxaline-2,3-dione Scaffold

The fundamental method for synthesizing the quinoxaline-2,3-dione core involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, most commonly oxalic acid or its derivatives.[3][4] This reaction is a straightforward and efficient way to construct the heterocyclic system. For the synthesis of the specific 6-bromo derivative, 4-bromo-o-phenylenediamine is used as the starting material.

Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

This protocol is adapted from established literature procedures for the synthesis of quinoxaline-2,3-diones.[5]

Materials:

  • 4-bromo-o-phenylenediamine

  • Oxalic acid dihydrate

  • 2 M Hydrochloric acid

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of 4-bromo-o-phenylenediamine (10 mmol) and oxalic acid dihydrate (12 mmol) is prepared in 50 mL of 2 M aqueous hydrochloric acid.

  • The reaction mixture is heated under reflux for 3-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled to room temperature, allowing the product to precipitate out of the solution.

  • The precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water to remove any remaining acid and unreacted starting materials.

  • The crude product is then washed with a small amount of cold ethanol.

  • The solid is dried under vacuum to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a dimethylformamide (DMF)/water mixture.

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][7]

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Derivatization Start 4-bromo-o-phenylenediamine + Oxalic Acid Reaction Cyclocondensation (Reflux in HCl) Start->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product 6-bromoquinoxaline- 2,3(1H,4H)-dione Drying->Product Analysis Spectroscopic Characterization (NMR, MS) Product->Analysis Derivatization Further Derivatization (e.g., N-alkylation) Product->Derivatization

Caption: General workflow for the synthesis and analysis of this compound.

Biological Activity and Therapeutic Potential

Quinoxaline-2,3-dione derivatives are renowned for their activity as competitive antagonists at the AMPA receptor.[2][8] By blocking the binding of the excitatory neurotransmitter glutamate, these compounds can modulate synaptic transmission and neuronal excitability. This mechanism of action makes them promising candidates for a variety of neurological and psychiatric conditions.

  • Neuroprotection: Overactivation of AMPA receptors leads to excitotoxicity, a process implicated in neuronal damage following stroke, trauma, and in neurodegenerative diseases.[9] Antagonists like 6-bromoquinoxaline-2,3-dione derivatives can prevent this excitotoxic cascade, offering a neuroprotective effect.[9][10][11]

  • Anticonvulsant Activity: The hyperexcitability of neurons is a hallmark of epilepsy. By dampening fast excitatory neurotransmission, AMPA antagonists have demonstrated significant anticonvulsant properties in various preclinical models.[12][13][14]

  • Other Activities: Beyond their effects on the CNS, various quinoxaline derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][15]

Signaling Pathway of AMPA Receptor Antagonism

Glutamate binding to the AMPA receptor opens a cation channel, leading to Na+ influx and neuronal depolarization.[16] In some subunit compositions, Ca2+ can also permeate the channel.[17] This activation can trigger downstream signaling cascades, such as the Lyn-MAPK pathway, which influences gene expression and synaptic plasticity.[1] this compound derivatives act by competitively binding to the glutamate site, preventing these downstream events.

AMPA_Pathway cluster_membrane Postsynaptic Membrane cluster_downstream Intracellular Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Depolarization Na+ Influx & Depolarization AMPA_R->Depolarization Opens Channel Bromo_Deriv 6-Bromoquinoxaline- 2,3-dione Derivative Bromo_Deriv->AMPA_R Blocks Lyn_Kinase Lyn Kinase Activation Depolarization->Lyn_Kinase MAPK_Pathway MAPK Pathway Lyn_Kinase->MAPK_Pathway Gene_Expression BDNF Gene Expression MAPK_Pathway->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Caption: Antagonism of the AMPA receptor signaling pathway by a 6-bromoquinoxaline-2,3-dione derivative.

Quantitative Data on Quinoxaline-2,3-dione Derivatives

The potency and selectivity of quinoxaline-2,3-dione derivatives are typically quantified through receptor binding assays and in vivo models of neurological disease. The following tables summarize representative data for this class of compounds, including close analogs, to illustrate their pharmacological profile.

Table 1: AMPA Receptor Binding Affinity

This table presents the inhibitory constants (Ki) or IC50 values for various quinoxaline-2,3-dione derivatives at the AMPA receptor. Lower values indicate higher binding affinity.

Compound Name/StructureSubstitution PatternKi or IC50 (µM)Selectivity vs. NMDAReference
YM90K6-(1H-imidazol-1-yl)-7-nitro0.084>100-fold[18]
11a1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro0.021>100-fold[18]
NBQX2,3-dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline0.060High[18]
DNQX6,7-dinitro~0.2Moderate[2][19]
CNQX6-cyano-7-nitro~0.3Moderate[9]
Table 2: In Vivo Anticonvulsant Activity

This table shows the efficacy of quinoxaline derivatives in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Compound ClassAnimal ModelTestED50 (mg/kg)Neurotoxicity (TD50 mg/kg)Reference
7-alkoxy-2H-1,4-benzothiazin-3(4H)-onesMouseMES17.0243.9[20]
7-benzylamino-2H-1,4-benzoxazin-3(4H)-onesMouseMES31.7>220[20]
Quinazolinone DerivativesMousesc-PTZ510.5 (mmol/kg)Not specified[20]
4H-chromene DerivativesRatMES100-300Not specified[14]

Note: This data represents various heterocyclic compounds with anticonvulsant properties, highlighting the therapeutic potential of classes related to quinoxalines.

Key Experimental Methodologies

Protocol: [3H]AMPA Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the AMPA receptor.[18]

Materials:

  • Rat whole brain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]AMPA (radioligand)

  • Test compounds (e.g., 6-bromoquinoxaline-2,3-dione derivatives)

  • Non-specific binding control (e.g., L-glutamate at high concentration)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes. Wash the pellet by resuspension and centrifugation multiple times.

  • Assay Incubation: In test tubes, combine the prepared membrane suspension, [3H]AMPA (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of L-glutamate.

  • Incubation: Incubate the mixture at 4°C for 30-60 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

6-Bromoquinoxaline-2,3(1H,4H)-dione: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound belonging to the quinoxaline-2,3-dione class. This class of molecules is well-recognized for its potent antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on the established activities of its structural analogs. The document details its primary molecular targets, the downstream signaling pathways it modulates, and relevant experimental protocols. Due to the limited availability of specific quantitative data for the 6-bromo derivative, this guide leverages data from closely related and extensively studied quinoxaline-diones to infer its pharmacological profile.

Core Mechanism of Action: Glutamate Receptor Antagonism

The primary mechanism of action of the quinoxaline-2,3-dione scaffold is competitive antagonism at the glutamate binding site of ionotropic glutamate receptors.[1] These receptors are crucial for fast excitatory neurotransmission in the central nervous system.

AMPA Receptor Antagonism

Quinoxaline-2,3-diones are potent competitive antagonists of AMPA receptors.[1] They bind to the same site as the endogenous agonist glutamate, thereby preventing receptor activation and the subsequent influx of sodium and calcium ions. This inhibitory action modulates excitatory synaptic transmission. The well-studied analog, 6,7-dinitroquinoxaline-2,3-dione (DNQX), is a classic example of this class of antagonists.[1]

NMDA Receptor Antagonism

In addition to their effects on AMPA receptors, some quinoxaline-2,3-diones also exhibit antagonistic activity at the glycine co-agonist site of the NMDA receptor. This site must be occupied for the receptor to be activated by glutamate. By blocking the glycine binding site, these compounds can inhibit NMDA receptor function, which is involved in synaptic plasticity and excitotoxicity.

Quantitative Data (Inferred from Analogs)

CompoundTarget ReceptorAssay TypeValue (µM)
DNQX (6,7-dinitroquinoxaline-2,3-dione)AMPA Receptor[3H]AMPA BindingIC50: ~0.1-0.5
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)AMPA Receptor[3H]AMPA BindingIC50: ~0.2-0.6
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)NMDA Receptor (Glycine Site)[3H]Glycine BindingKi: ~1-5

Potential Kinase Inhibitory Activity

The quinoxaline scaffold is also present in a number of kinase inhibitors. While the primary target of this compound is considered to be glutamate receptors, its potential to inhibit various protein kinases should not be overlooked. Further screening would be necessary to determine its specific kinase inhibition profile.

Signaling Pathways

By antagonizing AMPA and NMDA receptors, this compound is expected to modulate downstream signaling cascades that are crucial for neuronal function and survival.

Inhibition of Excitatory Postsynaptic Potentials

The most direct consequence of AMPA receptor antagonism is the reduction of fast excitatory postsynaptic potentials (EPSPs), leading to a decrease in neuronal excitability.

Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Activates Quinoxaline_Dione 6-Bromoquinoxaline- 2,3(1H,4H)-dione Quinoxaline_Dione->AMPA_Receptor Blocks EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Generates

Caption: AMPA Receptor Antagonism Workflow.

Modulation of the ERK1/2 Signaling Pathway

Glutamate receptor activation can trigger the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. Antagonism of these receptors by compounds like this compound can lead to the downregulation of this pathway.

Glutamate_Receptor Glutamate Receptor (AMPA/NMDA) Ras Ras Glutamate_Receptor->Ras Quinoxaline_Dione 6-Bromoquinoxaline- 2,3(1H,4H)-dione Quinoxaline_Dione->Glutamate_Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Gene_Expression Gene Expression (Cell Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of ERK1/2 Signaling Pathway.

Experimental Protocols

The following are generalized protocols for assays that would be essential for characterizing the mechanism of action of this compound.

AMPA Receptor Binding Assay

This assay is used to determine the binding affinity of the compound to AMPA receptors.

cluster_0 Assay Preparation cluster_1 Separation and Measurement cluster_2 Data Analysis P1 Prepare brain homogenate (e.g., rat cortex) P2 Incubate membranes with [3H]AMPA (radioligand) and varying concentrations of This compound P1->P2 S1 Separate bound from free radioligand via rapid filtration P2->S1 S2 Measure radioactivity of the filter-bound complex using liquid scintillation counting S1->S2 A1 Plot percentage of [3H]AMPA binding against compound concentration S2->A1 A2 Calculate IC50 and/or Ki values A1->A2

Caption: AMPA Receptor Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and wash them multiple times by resuspension and centrifugation.

  • Binding Assay: In a final volume of 500 µL, incubate the prepared membranes with a fixed concentration of [3H]AMPA and a range of concentrations of this compound. Non-specific binding is determined in the presence of a saturating concentration of a known AMPA receptor agonist (e.g., L-glutamate).

  • Incubation and Filtration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium. Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Kinase Inhibition Assay

A generalized protocol to screen for kinase inhibitory activity.

cluster_0 Assay Setup cluster_1 Reaction and Detection cluster_2 Data Analysis K1 Prepare assay buffer containing a specific kinase, its substrate, and ATP K2 Add varying concentrations of This compound K1->K2 R1 Incubate to allow the kinase reaction to proceed K2->R1 R2 Stop the reaction and measure kinase activity (e.g., via luminescence, fluorescence, or radioactivity) R1->R2 D1 Plot percentage of kinase activity against compound concentration R2->D1 D2 Determine the IC50 value D1->D2

References

Core Technical Guide: 6-Bromoquinoxaline-2,3(1H,4H)-dione - Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 6-Bromoquinoxaline-2,3(1H,4H)-dione, a key heterocyclic intermediate in pharmaceutical research and development. This document outlines standard experimental methodologies for characterizing its physicochemical properties and discusses its potential role in relevant biological pathways.

Introduction to this compound

This compound is a synthetic organic compound featuring a quinoxaline core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Quinoxaline derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and neuroprotective agents. The bromine substituent on the benzene ring of this compound offers a valuable handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. A comprehensive understanding of its solubility and stability is paramount for its effective utilization in both research and development settings.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₅BrN₂O₂N/A
Molecular Weight 241.04 g/mol N/A
Appearance White to off-white powderN/A
Boiling Point 302.7 °C at 760 mmHgN/A
Storage Conditions Room temperature, dry, sealed containerN/A

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, a qualitative assessment and standardized experimental protocols can be employed to determine its solubility profile.

Predicted Solubility

Based on its chemical structure, which contains both polar (two amide groups) and non-polar (brominated benzene ring) moieties, this compound is expected to have limited solubility in water and higher solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)

  • Vials with screw caps

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L for each solvent.

Sample Solubility Data Presentation

The following table provides a template for presenting the experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Example Value][Example Value]
PBS (pH 7.4)37[Example Value][Example Value]
0.1 N HCl25[Example Value][Example Value]
0.1 N NaOH25[Example Value][Example Value]
Methanol25[Example Value][Example Value]
Ethanol25[Example Value][Example Value]
DMSO25[Example Value][Example Value]

Stability Profile

The chemical stability of this compound is a critical parameter for its handling, storage, and application in drug development. Stability studies are essential to identify potential degradation pathways and to establish a suitable re-test period.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Experimental Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated stability chambers

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N HCl.

    • Store the solution at an elevated temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at specified time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

    • Store the solution at room temperature or a slightly elevated temperature.

    • Withdraw samples at specified time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature.

    • Withdraw samples at specified time points and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a stability chamber at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC.

Analysis:

  • The percentage of degradation should be calculated at each time point.

  • The purity of the stressed samples should be determined, and any significant degradation products should be identified and characterized if possible.

Sample Stability Data Presentation

The results of the stability studies can be summarized in the following table.

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
0.1 N HCl24 h60[Example Value][Example Value]
0.1 N NaOH8 h25[Example Value][Example Value]
3% H₂O₂24 h25[Example Value][Example Value]
Heat (Solid)7 days60[Example Value][Example Value]
Light Exposure1.2 million lux hours25[Example Value][Example Value]

Biological Context and Signaling Pathways

Quinoxaline derivatives have been shown to interact with various biological targets. While the specific signaling pathways involving this compound are not yet fully elucidated, related quinoxaline compounds have been reported to modulate inflammatory pathways. For instance, certain quinoxaline derivatives have been shown to suppress Toll-like receptor 4 (TLR4) signaling pathways, which are crucial in the innate immune response and inflammation.

TLR4 Signaling Pathway

The following diagram illustrates a simplified representation of the TLR4 signaling pathway, a potential target for quinoxaline-based compounds.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_myd88_pathway MyD88-dependent cluster_trif_pathway TRIF-dependent LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates & Induces TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates Type_I_IFN Type I IFN Production IRF3->Type_I_IFN Translocates & Induces Experimental_Workflow A Compound Preparation (this compound) C Cell Treatment (Compound + Stimulus e.g., LPS) A->C B Cell Culture (e.g., Macrophages) B->C D Incubation C->D E Endpoint Assays D->E F Cytotoxicity Assay (e.g., MTT) E->F Assess Viability G Cytokine Measurement (e.g., ELISA) E->G Quantify Protein Secretion H Gene Expression Analysis (e.g., qPCR) E->H Measure mRNA Levels I Western Blot (Protein Expression/Phosphorylation) E->I Analyze Signaling Proteins J Data Analysis and Interpretation F->J G->J H->J I->J

The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline-2,3-dione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor, and exhibiting antimicrobial, and anticancer properties. This technical guide provides an in-depth review of the core synthetic methodologies for quinoxaline-2,3-diones, presenting detailed experimental protocols, comparative quantitative data, and logical workflows to aid researchers in this field.

Core Synthetic Strategies

The synthesis of quinoxaline-2,3-diones predominantly relies on the cyclocondensation of an ortho-phenylenediamine with a two-carbon synthon, typically oxalic acid or its derivatives. Over the years, numerous modifications and novel approaches have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. The most prominent methods include classical condensation, microwave-assisted synthesis, and solvent-free "green" chemistry approaches.

Classical Condensation with Oxalic Acid and its Derivatives

The most traditional and widely used method for preparing quinoxaline-2,3-diones is the condensation of an o-phenylenediamine with oxalic acid or diethyl oxalate.

a) Condensation with Oxalic Acid: This reaction is typically performed under acidic conditions with heating. The acidic catalyst facilitates the dehydration and subsequent cyclization to form the desired dione.

b) Condensation with Diethyl Oxalate: Diethyl oxalate serves as a less harsh alternative to oxalic acid and can often provide cleaner reactions and higher yields. This method can be performed with or without a catalyst, often under reflux or by rotary evaporation at elevated temperatures.[1]

Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of quinoxaline-2,3-diones, solvent-free grinding and microwave-assisted synthesis have emerged as powerful green alternatives.

a) Solvent-Free Grinding: This method involves the simple grinding of a substituted o-phenylenediamine and oxalic acid dihydrate at room temperature.[2] The reaction proceeds in the solid state, often initiated by the formation of a melt, and circumvents the need for hazardous solvents.[2]

b) Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinoxaline derivatives.[3][4] This technique provides rapid and uniform heating, leading to efficient cyclocondensation.

Oxidative Cyclization Methods

An alternative approach involves the oxidative cyclization of α-hydroxy ketones with 1,2-diamines. This method often employs a catalyst to facilitate the oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl intermediate, which then undergoes condensation with the diamine.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described, allowing for a clear comparison of their efficiencies.

Table 1: Synthesis of Quinoxaline-2,3-dione via Classical Condensation

o-Phenylenediamine DerivativeReagentSolvent/ConditionsTemperature (°C)TimeYield (%)Reference
o-PhenylenediamineOxalic acid dihydrate4 N HCl (aq)Reflux15 minNot specified[5]
o-PhenylenediamineDiethyl oxalateNeat, rotary evaporation80Overnight40[1]
2-AminodiphenylamineDiethyl oxalateNeat, rotary evaporation904 h37[1]

Table 2: Green Synthesis of Quinoxaline-2,3-dione Derivatives

o-Phenylenediamine DerivativeReagentMethodTemperature (°C)TimeYield (%)Reference
o-PhenylenediamineOxalic acid dihydrateGrindingRoom Temperature15 min92[2]
4-Methyl-1,2-phenylenediamineOxalic acid dihydrateGrindingRoom Temperature10 min94[2]
4-Nitro-1,2-phenylenediamineOxalic acid dihydrateGrindingRoom Temperature30 min78[2]
4,5-Dimethyl-1,2-phenylenediamineOxalic acid dihydrateGrindingRoom Temperature10 min95[2]
Pyridine-2,3-diamine1-Phenyl-propane-1,2-dioneMicrowave (MgBr2·OEt2)Not specified1-2.5 minGood yields[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione via Classical Condensation

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • 4 N Hydrochloric acid

  • Cold water

Procedure:

  • In a 250 mL round-bottomed flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in an aqueous solution of 4 N HCl (44 mL).[5]

  • Heat the mixture to reflux using a heating mantle for 15 minutes.[5]

  • Cool the reaction mixture until a precipitate forms.[5]

  • Filter the precipitate under vacuum and wash it with cold water.[5]

  • Dry the product under vacuum.[5]

  • Record the yield and melting point of the product and obtain its IR spectrum for characterization.[5]

Protocol 2: Synthesis of Quinoxaline-2,3-dione via Solvent-Free Grinding

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • Mortar and pestle

  • Water or water/ethanol (1:1) mixture for crystallization

Procedure:

  • In a mortar, thoroughly grind a mixture of oxalic acid dihydrate (1 mmol, 0.126 g) and o-phenylenediamine (1 mmol, 0.108 g) with a pestle at room temperature in an open atmosphere.[2]

  • Continue grinding until the mixture turns into a melt.[2]

  • Continue to grind the mixture occasionally for the period indicated for the specific substrate (refer to original literature for substituted diamines).[2]

  • Crystallize the resulting solid from water or a water/ethanol (1:1) mixture to obtain the pure product.[2]

Protocol 3: Microwave-Assisted Synthesis of Substituted Quinoxalines

Materials:

  • Substituted-o-Phenylenediamines

  • 1,2-Diketones

  • Magnesium bromide etherate (MgBr2·OEt2)

  • Quartz tube

  • Teflon vial with screw cap

  • Ethyl acetate

  • Water

  • Sodium sulfate

  • Chloroform for recrystallization

Procedure:

  • Place the substituted-o-phenylenediamine (0.001 mol), 1,2-diketone (0.001 mol), and MgBr2·OEt2 (0.004 mol) in a quartz tube.[3]

  • Insert the quartz tube into a Teflon vial and screw the cap on tightly.[3]

  • Subject the vial to microwave irradiation for 1-2.5 minutes (e.g., in 30-second intervals).[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture and extract it with ethyl acetate (2 x 20 mL).[3]

  • Wash the organic layer with water (2 x 10 mL).[3]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[3]

  • Recrystallize the crude product from chloroform.[3]

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of quinoxaline-2,3-diones, highlighting the key steps from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product o-Phenylenediamine o-Phenylenediamine Reaction Vessel Reaction Vessel o-Phenylenediamine->Reaction Vessel Two-Carbon Synthon Two-Carbon Synthon Two-Carbon Synthon->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Washing Washing Filtration->Washing Crystallization Crystallization Washing->Crystallization Quinoxaline-2,3-dione Quinoxaline-2,3-dione Crystallization->Quinoxaline-2,3-dione

Caption: General workflow for quinoxaline-2,3-dione synthesis.

Logical Relationship of Synthetic Methods

This diagram illustrates the logical relationship between the different synthetic approaches for quinoxaline-2,3-diones, categorizing them based on the reaction conditions.

G cluster_methods Synthetic Methods Quinoxaline-2,3-dione Synthesis Quinoxaline-2,3-dione Synthesis Classical Condensation Classical Condensation Quinoxaline-2,3-dione Synthesis->Classical Condensation Green Synthesis Green Synthesis Quinoxaline-2,3-dione Synthesis->Green Synthesis Oxidative Cyclization Oxidative Cyclization Quinoxaline-2,3-dione Synthesis->Oxidative Cyclization With Oxalic Acid With Oxalic Acid Classical Condensation->With Oxalic Acid With Diethyl Oxalate With Diethyl Oxalate Classical Condensation->With Diethyl Oxalate Solvent-Free Grinding Solvent-Free Grinding Green Synthesis->Solvent-Free Grinding Microwave-Assisted Microwave-Assisted Green Synthesis->Microwave-Assisted From α-Hydroxy Ketones From α-Hydroxy Ketones Oxidative Cyclization->From α-Hydroxy Ketones

Caption: Classification of quinoxaline-2,3-dione synthetic methods.

References

The Discovery and Development of 6-Bromoquinoxaline-2,3(1H,4H)-dione and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of a promising class of AMPA receptor modulators.

Introduction

The quinoxaline-2,3(1H,4H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Among these, the discovery of their potent antagonism at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has positioned these compounds as promising candidates for the treatment of various neurological and neurodegenerative disorders. This technical guide focuses on the discovery, synthesis, and biological evaluation of 6-bromoquinoxaline-2,3(1H,4H)-dione and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important class of compounds.

Synthesis of this compound and its Analogs

The core structure of this compound is typically synthesized through a cyclocondensation reaction between a substituted o-phenylenediamine and an α-dicarbonyl compound. The key starting material for the title compound is 4-bromo-1,2-phenylenediamine.

Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

This protocol outlines the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione from 4-bromo-o-phenylenediamine and oxalic acid.[1]

Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine

Multiple methods exist for the synthesis of 4-bromo-1,2-phenylenediamine. One common approach involves the bromination of o-phenylenediamine, often with a protecting group strategy to control regioselectivity.

  • Method A: Direct Bromination with Protection. [2][3]

    • A mixture of o-phenylenediamine, acetic acid, and acetic anhydride is cooled in an ice bath.

    • A solution of bromine in acetic acid is added dropwise to the mixture.

    • The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-55°C) for a specified time.

    • The mixture is then poured into an ice-water solution containing sodium hydrogensulfite to quench excess bromine.

    • The resulting precipitate, the diacetylated intermediate, is collected and subsequently hydrolyzed using a strong base (e.g., sodium hydroxide) in a suitable solvent like methanol to yield 4-bromo-o-phenylenediamine.

  • Method B: Bromination using Sodium Bromide and Hydrogen Peroxide. [4][5]

    • o-Phenylenediamine is reacted with acetic anhydride in glacial acetic acid to form the diacetylated derivative.

    • Sodium bromide is added to the reaction mixture.

    • Hydrogen peroxide is then added dropwise, leading to the in-situ generation of bromine and subsequent bromination of the aromatic ring.

    • The reaction is monitored until completion, after which the mixture is poured into ice water containing sodium sulfite.

    • The precipitated 4-bromo-o-phenyl diacetyl amide is collected and hydrolyzed with aqueous sodium hydroxide in methanol to afford 4-bromo-o-phenylenediamine.

Step 2: Cyclocondensation with Oxalic Acid [1]

  • A powdered mixture of 4-bromo-o-phenylenediamine and oxalic acid dihydrate is heated, often in the presence of an acid catalyst such as hydrochloric acid.

  • The reaction can be performed under reflux conditions in a suitable solvent or, for a greener approach, by grinding the reactants together under solvent-free conditions.[6]

  • Upon cooling, the product, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, precipitates out of the reaction mixture.

  • The solid is collected by filtration, washed with water, and can be further purified by recrystallization, for example, from a 5% NaOH solution followed by acidification with dilute HCl.[6]

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved by:

  • Varying the Substituted o-phenylenediamine: Utilizing different substituted o-phenylenediamines in the cyclocondensation reaction allows for the introduction of various functional groups on the benzene ring of the quinoxaline-dione core.

  • N-Substitution: The nitrogen atoms at positions 1 and 4 of the quinoxaline-2,3-dione ring can be alkylated or otherwise functionalized to explore the structure-activity relationship of N-substituted derivatives.

Biological Activity and Structure-Activity Relationships (SAR)

Quinoxaline-2,3(1H,4H)-diones, including the 6-bromo derivative and its analogs, are primarily recognized for their potent and selective antagonism of the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. Overstimulation of AMPA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological conditions.

AMPA Receptor Antagonism

The antagonistic activity of these compounds is typically evaluated through in vitro radioligand binding assays and in vivo models of seizure and neuroprotection.

Quantitative Data on AMPA Receptor Antagonism of Quinoxaline-2,3-dione Analogs

CompoundR6R7Ki (µM) [³H]AMPA BindingIC50 (µM) AMPA-evoked currentsReference
DNQXNO₂NO₂--[7]
CNQXCNNO₂-0.3[7]
NBQXNO₂SO₂NH₂-0.4[7]
PNQX---1[7]
NS377---15[7]
6-Bromo-analog (hypothetical) Br H Data not available Data not available
Structure-Activity Relationship (SAR) Summary
  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene moiety significantly influence the antagonist potency. Electron-withdrawing groups, such as nitro (NO₂) and cyano (CN), at positions 6 and 7 generally enhance AMPA receptor antagonism.

  • N-Substitution: N-alkylation or the introduction of other functional groups at the N1 and N4 positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Signaling Pathways

The therapeutic effects of this compound and its analogs are mediated through the modulation of the AMPA receptor signaling pathway.

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Antagonist 6-Bromoquinoxaline- 2,3(1H,4H)-dione Antagonist->AMPA_R Blocks Na_Influx Na+ Influx AMPA_R->Na_Influx Opens Channel Depolarization Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx (via NMDA-R) Depolarization->Ca_Influx Removes Mg2+ block Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_Influx->Downstream

Caption: AMPA Receptor Signaling and Antagonism.

Experimental Workflows

Workflow for Synthesis of this compound

Synthesis_Workflow Start o-Phenylenediamine Protection Protection (e.g., Acetylation) Start->Protection Bromination Bromination (e.g., Br2/AcOH or NaBr/H2O2) Protection->Bromination Deprotection Deprotection (Hydrolysis) Bromination->Deprotection Intermediate 4-Bromo-1,2- phenylenediamine Deprotection->Intermediate Cyclocondensation Cyclocondensation (with Oxalic Acid) Intermediate->Cyclocondensation Product 6-Bromoquinoxaline- 2,3(1H,4H)-dione Cyclocondensation->Product

Caption: Synthesis of this compound.

Workflow for In Vitro and In Vivo Evaluation

Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay ([³H]AMPA) Electrophysiology_vitro Patch-Clamp Electrophysiology (Cultured Neurons) MES Maximal Electroshock Seizure (MES) Test Neuroprotection Neuroprotection Models (e.g., Ischemia) Electrophysiology_vivo In Vivo Electrophysiology (Microiontophoresis) Compound Test Compound Compound->Binding Compound->Electrophysiology_vitro Compound->MES Compound->Neuroprotection Compound->Electrophysiology_vivo

Caption: In Vitro and In Vivo Evaluation Workflow.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay for AMPA Receptor

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the AMPA receptor.

  • Membrane Preparation:

    • Rat or mouse cortical tissue is homogenized in a cold buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

    • The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

    • The pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • A fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]AMPA or [³H]CNQX) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled AMPA receptor antagonist.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model to assess the anticonvulsant activity of a compound, which is indicative of its ability to prevent seizure spread.[8][9][10][11][12]

  • Animals: Male mice or rats are typically used for this assay.

  • Compound Administration: The test compound is administered to the animals via a suitable route (e.g., intraperitoneal, oral) at various doses and at a predetermined time before the seizure induction.

  • Seizure Induction:

    • Corneal electrodes are placed on the eyes of the animal, often after the application of a topical anesthetic and saline to ensure good electrical contact.

    • A high-frequency electrical stimulus (e.g., 60 Hz) of a specific current and duration (e.g., 50 mA for 0.2 seconds in mice) is delivered to induce a maximal seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive endpoint, indicating anticonvulsant activity.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Conclusion

This compound and its analogs represent a significant class of AMPA receptor antagonists with considerable therapeutic potential for a range of neurological disorders characterized by excessive excitatory neurotransmission. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and key experimental protocols associated with these compounds. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of this promising chemical scaffold. Future research in this area will likely focus on refining the structure-activity relationships, improving pharmacokinetic profiles, and further elucidating the in vivo efficacy of these compounds in relevant disease models.

References

Methodological & Application

Application Notes and Protocols: 6-Bromoquinoxaline-2,3(1H,4H)-dione as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-deficient aromatic core make them promising scaffolds for the development of various therapeutic agents and functional materials. Notably, the quinoxaline framework is being explored for the creation of fluorescent probes. 6-Bromoquinoxaline-2,3(1H,4H)-dione is a derivative that holds potential as a fluorescent probe, leveraging its electron-deficient core for sensing applications in biological systems.

Quantitative Data Presentation

The fluorescent properties of this compound must be empirically determined. The following table outlines the essential parameters to be measured.

Fluorescent PropertyValueMethod of Determination
Excitation Maximum (λex) To be determinedSpectrofluorometry
Emission Maximum (λem) To be determinedSpectrofluorometry
Molar Extinction Coefficient (ε) To be determinedUV-Vis Spectrophotometry
Quantum Yield (Φ) To be determinedComparative method using a known standard (e.g., quinine sulfate)[1][2][3][4]
Stokes Shift To be determinedCalculated from λex and λem
Photostability To be determinedTime-lapse fluorescence microscopy
Optimal Concentration for Staining To be determinedDose-response experiments in the cell line of interest

Experimental Protocols

Protocol 1: Determination of Spectroscopic Properties

This protocol describes the steps to measure the fundamental fluorescent characteristics of this compound.

1.1. Reagent Preparation:

  • Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Prepare a series of dilutions from the stock solution in the desired solvent (e.g., phosphate-buffered saline, PBS) to achieve concentrations ranging from 1 µM to 50 µM.

1.2. Measurement of Excitation and Emission Spectra: [5][6][7]

  • Turn on the spectrofluorometer and allow the lamp to warm up.

  • Use a quartz cuvette for all measurements.

  • Blank the instrument with the solvent used for dilution (e.g., PBS).

  • To determine the emission spectrum, set the excitation wavelength to a preliminary value (e.g., 350 nm) and scan the emission wavelengths (e.g., from 370 nm to 700 nm). Identify the wavelength of maximum emission (λem).

  • To determine the excitation spectrum, set the emission monochromator to the determined λem and scan the excitation wavelengths (e.g., from 250 nm to 450 nm). Identify the wavelength of maximum excitation (λex).

  • Repeat steps 4 and 5 iteratively to find the optimal λex and λem.

1.3. Determination of Quantum Yield: [1][2][4][8]

  • Select a suitable fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ has a quantum yield of 0.54).

  • Prepare a series of solutions of both the standard and the test compound with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings.

  • Integrate the area under the emission curves for both the standard and the test compound.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The slope of these plots will be used to calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where Φ is the quantum yield, and η is the refractive index of the solvent.

Protocol 2: General Protocol for Live Cell Imaging

This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

2.1. Reagent Preparation:

  • Prepare a 1 mM stock solution of this compound in sterile DMSO.

  • Culture medium appropriate for the cell line of interest.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, HBSS+).[9]

2.2. Cell Preparation and Staining:

  • Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.

  • On the day of the experiment, remove the culture medium.

  • Prepare the loading solution by diluting the 1 mM stock solution of this compound in pre-warmed culture medium or live-cell imaging solution to a final concentration in the range of 1-10 µM.

  • Add the loading solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.

  • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed live-cell imaging solution to remove excess probe.

  • Add fresh, pre-warmed live-cell imaging solution to the cells for imaging.

2.3. Fluorescence Microscopy and Image Acquisition:

  • Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

  • Use the experimentally determined excitation and emission wavelengths to set up the appropriate filter cubes or laser lines and detectors.

  • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

  • For time-lapse imaging, set the desired interval and duration of acquisition.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis reagent_prep Reagent Preparation (Probe Stock, Buffers) probe_loading Probe Loading and Incubation reagent_prep->probe_loading cell_culture Cell Culture and Plating cell_culture->probe_loading washing Washing Steps probe_loading->washing imaging Fluorescence Microscopy washing->imaging image_acq Image Acquisition imaging->image_acq quantification Image Analysis and Quantification image_acq->quantification interpretation Data Interpretation quantification->interpretation

Caption: Experimental workflow for using this compound as a fluorescent probe.

Hypothetical_Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_cascade Intracellular Cascade cluster_probe Probe Interaction stimulus External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor kinase1 Kinase 1 Activation receptor->kinase1 kinase2 Kinase 2 Activation kinase1->kinase2 enzyme Target Enzyme (e.g., a Hydrolase) kinase2->enzyme probe 6-Bromoquinoxaline- 2,3(1H,4H)-dione Probe enzyme->probe Probe binds to active enzyme or senses local environmental change fluorescence Fluorescence Signal Change probe->fluorescence

Caption: Hypothetical signaling pathway where the probe could be used to detect enzyme activity.

References

Synthetic Routes to 6-Bromoquinoxaline-2,3(1H,4H)-dione Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 6-bromoquinoxaline-2,3(1H,4H)-dione and its N-alkylated analogs. Quinoxaline-2,3-dione derivatives are a significant class of heterocyclic compounds with a wide range of applications, notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, making them promising candidates for the development of novel therapies for neurodegenerative disorders.[1][2]

I. Synthetic Strategies

The synthesis of this compound analogs is primarily a two-stage process. The first stage involves the formation of the core this compound structure through the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid. The second stage focuses on the derivatization of this core, typically through N-alkylation, to generate a library of analogs.

Synthetic_Strategy cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Analog Synthesis A 4-Bromo-o-phenylenediamine C This compound A->C Cyclocondensation B Oxalic Acid B->C Cyclocondensation D This compound F N-Alkylated Analogs D->F N-Alkylation E Alkylating Agent (R-X) E->F N-Alkylation

Figure 1: General two-stage synthetic strategy for this compound analogs.

II. Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis of the core compound, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, from 4-bromo-o-phenylenediamine and oxalic acid.[3]

Materials:

  • 4-bromo-o-phenylenediamine

  • Oxalic acid

  • Hydrochloric acid (concentrated)

  • 5% Sodium hydroxide solution

  • Dilute Hydrochloric acid

Procedure:

  • A mixture of 4-bromo-o-phenylenediamine and oxalic acid is prepared in the presence of hydrochloric acid.

  • The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered and washed with water.

  • The crude product is purified by recrystallization from a 5% sodium hydroxide solution followed by acidification with dilute hydrochloric acid to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

B. Synthesis of N-Alkylated this compound Analogs

This general protocol outlines the N-alkylation of the this compound core. Specific examples for N,N'-diethyl and N,N'-dibenzyl derivatives are provided below.

General Procedure:

  • To a solution of this compound in a suitable solvent (e.g., dimethylformamide - DMF), a base (e.g., potassium carbonate) is added.

  • The appropriate alkylating agent (e.g., iodoethane for ethyl groups, benzyl bromide for benzyl groups) is added to the mixture.

  • The reaction is stirred, often at room temperature or with gentle heating, for a specified duration.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up, which may involve pouring it into ice-water and filtering the resulting precipitate.

  • The crude product is washed and purified by recrystallization from a suitable solvent system.

Example 1: Synthesis of 1,4-Diethyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Note: This example uses the chloro-analog, but the procedure is applicable to the bromo-analog)

  • Reactants: 6-chloroquinoxaline-2,3(1H,4H)-dione and iodoethane.[4]

  • The condensation reaction is carried out to produce the title compound.[4]

Example 2: Synthesis of 1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Note: This example uses the chloro-analog, but the procedure is applicable to the bromo-analog)

  • Reactants: 6-chloroquinoxaline-2,3(1H,4H)-dione (0.3 g, 1.52 mmol), benzyl bromide (0.4 ml), potassium carbonate (0.4 g) in DMF (20 ml).[5]

  • The reaction mixture is stirred at room temperature for 24 hours.[5]

  • The mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from a mixture of ethanol and chloroform (1:2 v/v) to yield the product (87%).[5]

III. Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various quinoxaline-2,3(1H,4H)-dione derivatives based on the condensation of substituted o-phenylenediamines with oxalic acid.

Starting o-PhenylenediamineProductReaction Time (min)Yield (%)
o-Phenylenediamine1,4-Dihydro-quinoxaline-2,3-dione1092
4-Methyl-o-phenylenediamine6-Methyl-1,4-dihydro-quinoxaline-2,3-dione1590
4-Chloro-o-phenylenediamine6-Chloro-1,4-dihydro-quinoxaline-2,3-dione2085
4,5-Dimethyl-o-phenylenediamine6,7-Dimethyl-1,4-dihydro-quinoxaline-2,3-dione1594
4-Nitro-o-phenylenediamine6-Nitro-1,4-dihydro-quinoxaline-2,3-dione3080

Table adapted from solvent-free grinding synthesis method.[1]

IV. Mechanism of Action: AMPA Receptor Antagonism

Quinoxaline-2,3-dione analogs are known to act as competitive antagonists at AMPA receptors. These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By blocking the binding of glutamate to AMPA receptors, these compounds can inhibit postsynaptic depolarization, which is a key mechanism in reducing excitotoxicity implicated in various neurodegenerative diseases.

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to Excitotoxicity Neuronal Excitotoxicity Depolarization->Excitotoxicity Excessive activation leads to Quinoxaline_Analog This compound Analog Quinoxaline_Analog->AMPA_R Blocks

Figure 2: Simplified signaling pathway showing the antagonistic action of quinoxaline-2,3-dione analogs at the AMPA receptor.

References

Application Notes and Protocols for N-Alkylation of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-2,3(1H,4H)-diones are a class of heterocyclic compounds that form the core structure of various biologically active molecules. The nitrogen atoms at positions 1 and 4 of the quinoxalinedione ring are amenable to substitution, allowing for the synthesis of a diverse library of N-alkylated derivatives. This structural modification is a key strategy in medicinal chemistry to modulate the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profile. This document provides a detailed protocol for the N-alkylation of 6-bromoquinoxaline-2,3(1H,4H)-dione, a versatile intermediate for the synthesis of novel therapeutic agents.

Principle of the Method

The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction. In the presence of a suitable base, the nitrogen atoms of the quinoxalinedione core are deprotonated to form anionic nucleophiles. These nucleophiles then react with an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product. Phase transfer catalysis is a highly effective method for this transformation, facilitating the reaction between the water-soluble deprotonated quinoxalinedione and the organic-soluble alkylating agent.

Experimental Protocol

Materials and Reagents
  • This compound

  • Alkylating agent (e.g., Iodoethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyltriethylammonium chloride (BTEAC) or Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (2.5 eq) and the phase-transfer catalyst (e.g., BTEAC, 0.1 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Alkylating Agent:

    • Add the alkylating agent (2.2 eq for dialkylation) to the reaction mixture dropwise at room temperature.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization:

    • Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-alkylation of a 6-substituted quinoxaline-2,3(1H,4H)-dione, based on similar reported procedures.[1]

ParameterValueNotes
Starting Material This compound1.0 equivalent
Base Potassium Carbonate (K₂CO₃)2.5 equivalents
Alkylating Agent e.g., Iodoethane2.2 equivalents for dialkylation
Catalyst Benzyltriethylammonium chloride (BTEAC)0.1 equivalents
Solvent N,N-Dimethylformamide (DMF)Anhydrous
Temperature RefluxTemperature may vary based on the alkylating agent.
Reaction Time 4-24 hoursMonitored by TLC
Typical Yield 80-95%Yields are dependent on the specific alkylating agent and reaction conditions.

Experimental Workflow Diagram

N_Alkylation_Workflow start Start setup Reaction Setup: - this compound - K₂CO₃ - BTEAC - Anhydrous DMF start->setup add_alkyl Add Alkylating Agent setup->add_alkyl react Heat to Reflux (Monitor by TLC) add_alkyl->react workup Aqueous Work-up: - H₂O - Extraction (CH₂Cl₂) - Wash (NaHCO₃, Brine) - Dry (MgSO₄) react->workup purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End Product characterize->end

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway/Logical Relationship Diagram

Reaction_Mechanism reactants This compound + Alkyl Halide (R-X) deprotonation Deprotonation of N-H reactants->deprotonation base Base (K₂CO₃) base->deprotonation anion Quinoxalinedione Anion deprotonation->anion ion_pair Anion-PTC Ion Pair (Organic Soluble) anion->ion_pair ptc Phase Transfer Catalyst (PTC) ptc->ion_pair sn2 Nucleophilic Attack (Sₙ2) ion_pair->sn2 product N-Alkylated Product sn2->product side_products Side Products (KX, KHCO₃) sn2->side_products

Caption: Logical steps in the phase transfer catalyzed N-alkylation reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkylating agents are often toxic and/or carcinogenic; handle with extreme care.

  • DMF is a skin and respiratory irritant; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a reliable and efficient method for the N-alkylation of this compound. The use of phase transfer catalysis allows for high yields under relatively mild conditions. This procedure can be adapted for the introduction of a wide variety of alkyl groups, making it a valuable tool for the synthesis of new quinoxalinedione derivatives for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 6-Bromoquinoxaline-2,3(1H,4H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low to no yield in the Suzuki coupling of this compound?

Low or no yield in this reaction can stem from several factors:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently from the precatalyst, or it may have decomposed.

  • Poor Substrate Solubility: this compound and its derivatives can have poor solubility in common organic solvents, hindering the reaction.

  • Base Incompatibility: The chosen base may not be strong enough to facilitate the transmetalation step effectively or may be incompatible with the substrate.[1]

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures and in the presence of water.[2][3]

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid.[4]

Q2: I am observing significant amounts of a byproduct that is not my desired coupled product. What could it be?

Common byproducts in Suzuki coupling reactions include:

  • Homocoupling Product: This results from the coupling of two boronic acid molecules. Its formation is often promoted by the presence of oxygen.[4]

  • Dehalogenated Starting Material: The this compound can be reduced to quinoxaline-2,3(1H,4H)-dione. This can occur if there are sources of hydride in the reaction mixture.[2]

  • Protodeboronation Product: The boronic acid can be converted back to the corresponding arene, which will remain as an unreacted starting material from the boronic acid side.[2][3]

Q3: How do I choose the right palladium catalyst and ligand for this reaction?

The choice of catalyst and ligand is crucial. For electron-deficient heteroaromatic halides like this compound, catalyst systems that are good for activating aryl chlorides can be effective.[5]

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[6] Pd(PPh₃)₄ is often used for similar heterocyclic systems.[6]

  • Ligands: Electron-rich and bulky phosphine ligands can be beneficial, especially if oxidative addition is slow. However, for electron-deficient substrates, this step is generally faster. Standard ligands like triphenylphosphine (PPh₃) are a good starting point.

Q4: What is the recommended base and solvent system for this coupling?

Aqueous base and a polar aprotic solvent are commonly employed.

  • Bases: Weak inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are frequently used.[1][6][7] The choice of base can significantly impact the reaction yield, and screening may be necessary.[1]

  • Solvents: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, DMF/water, or THF/water.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion Inactive catalyst* Ensure proper degassing of solvents and reaction mixture to prevent catalyst oxidation. * Use a fresh batch of palladium catalyst. * Consider a different palladium precatalyst or ligand combination.
Poor solubility of starting material* Try a different solvent system, such as DMF/water or dioxane/water, and ensure the reaction is heated to improve solubility.[7] * Increase the solvent volume.
Ineffective base* Switch to a stronger base like K₃PO₄ or Cs₂CO₃. * Ensure the base is finely powdered for better reactivity.
Formation of homocoupling byproduct Presence of oxygen* Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period. * Use freeze-pump-thaw cycles for complete oxygen removal.
Formation of dehalogenated byproduct Unwanted reduction* Ensure the solvent is not a source of hydride (e.g., isopropanol). * Consider a milder base.
Boronic acid decomposition (protodeboronation) High temperature or prolonged reaction time* Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. * Lower the reaction temperature if possible. * Reduce the reaction time.

Experimental Protocols

General Procedure for Suzuki Coupling:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Add the base (e.g., K₂CO₃, 2-3 equivalents).

  • Add the solvent system (e.g., dioxane/water in a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Reaction Conditions for Similar Heterocycles
SubstrateCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
3-Hydroxy-bromoquinazoline-2,4(1H,3H)-dionePd(PPh₃)₄ (5)K₂CO₃ (2)dioxane/H₂O100Varies[6]
Imidazo[1,2-c]quinazolinesPdCl₂(PPh₃)₂ (not specified)K₂CO₃ (not specified)DMF/EtOH (3:1)100Moderate to good[7]
2,6-DichloroquinoxalinePd(PPh₃)₄ (5)K₃PO₄ (2)THF9023-97[8]

Visual Guides

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Yield check_reagents Check Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Solvent, Temperature, Degassing) conditions_ok Conditions OK? check_conditions->conditions_ok reagent_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagent_ok->replace_reagents No optimize_conditions Optimize Conditions: - Change Solvent/Base - Increase Temperature - Improve Degassing conditions_ok->optimize_conditions No analyze_byproducts Analyze Byproducts (Homocoupling, Dehalogenation) conditions_ok->analyze_byproducts Yes replace_reagents->start optimize_conditions->start address_byproducts Address Specific Byproducts: - Improve Degassing for Homocoupling - Change Base for Dehalogenation analyze_byproducts->address_byproducts address_byproducts->optimize_conditions success Successful Reaction address_byproducts->success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Purification of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromoquinoxaline-2,3(1H,4H)-dione.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization • The compound is partially soluble in the cold solvent. • Too much solvent was used. • Premature crystallization occurred during hot filtration.• Test a variety of recrystallization solvents to find one with a steep solubility curve (high solubility when hot, low solubility when cold). • Use a minimal amount of hot solvent to fully dissolve the crude product. • Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration.
Persistent Colored Impurities (Yellow/Brown Tint) • Incomplete reaction or presence of side-products from the oxidation of the diamine starting material. • Residual starting materials (4-bromo-1,2-phenylenediamine). • Degradation of the product due to prolonged heating or exposure to light.• Treat the solution with activated charcoal before recrystallization to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product. • Perform column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective. • Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
Oily Residue Instead of Crystals • Presence of impurities that inhibit crystallization. • The solvent system is not optimal for crystallization.• Attempt to "scratch" the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. • Add a seed crystal of pure this compound to the cooled solution. • Re-dissolve the oil in a minimal amount of a good solvent and then add a poor solvent (an anti-solvent) dropwise until turbidity persists. Allow the solution to stand and slowly crystallize.
Multiple Spots on TLC After Purification • Incomplete separation of impurities. • Co-elution of impurities with the product during column chromatography. • Decomposition of the product on the silica gel.• Optimize the solvent system for TLC to achieve better separation between the product and impurities before attempting column chromatography. • Use a different stationary phase for chromatography, such as alumina. • Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent the degradation of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common synthetic route is the condensation reaction between 4-bromo-1,2-phenylenediamine and oxalic acid or a derivative like diethyl oxalate. The reaction is typically carried out in an acidic medium, such as a mixture of ethanol and hydrochloric acid, and heated to reflux.

Q2: What are the expected impurities in the crude product?

Potential impurities include unreacted 4-bromo-1,2-phenylenediamine, oxalic acid, and potential side-products from the oxidation of the diamine. Incomplete cyclization can also lead to intermediate products.

Q3: Which solvents are recommended for the recrystallization of this compound?

Due to the polar nature of the dione, polar aprotic solvents are often a good starting point. Solvents to consider for recrystallization include:

  • Ethanol

  • Acetic acid

  • Dimethylformamide (DMF)

  • A mixture of ethanol and water

The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q4: How can I monitor the progress of the purification?

Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired product from impurities. The disappearance of starting material spots and the appearance of a single product spot indicate a successful purification.

Q5: The purified product is still colored. What can I do?

A persistent color often indicates the presence of minor, highly colored impurities. A second recrystallization, potentially with the addition of a small amount of activated charcoal, can help decolorize the product. If color persists, column chromatography is the recommended next step.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask, suspend 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add a solution of oxalic acid dihydrate (1.1 equivalents) in ethanol to the suspension.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the resulting precipitate and wash with cold ethanol to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or acetic acid) and heat the mixture to boiling until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-bromo-1,2-phenylenediamine + Oxalic Acid reaction Reflux in Acidic Ethanol start->reaction cooling Cooling & Precipitation reaction->cooling filtration1 Filtration cooling->filtration1 crude_product Crude Product filtration1->crude_product dissolution Dissolve in Hot Solvent crude_product->dissolution Proceed to Purification charcoal Activated Charcoal (Optional) dissolution->charcoal hot_filtration Hot Filtration charcoal->hot_filtration crystallization Cooling & Crystallization hot_filtration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 pure_product Pure Product filtration2->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Issue? low_yield Low Yield start->low_yield Yes colored_product Colored Product start->colored_product Yes oily_product Oily Product start->oily_product Yes impure_tlc Impure on TLC start->impure_tlc Yes solution1 Optimize Recrystallization Solvent & Volume low_yield->solution1 solution2 Use Activated Charcoal or Column Chromatography colored_product->solution2 solution3 Induce Crystallization: Scratching, Seeding, Anti-solvent oily_product->solution3 solution4 Optimize TLC & Column Chromatography Conditions impure_tlc->solution4

Caption: A logical decision tree for troubleshooting common purification issues.

common side reactions with 6-Bromoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoquinoxaline-2,3(1H,4H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid.[1] This reaction is typically carried out in an acidic medium, such as a hydrochloric acid solution, under reflux conditions.

Q2: What are the potential side reactions during the synthesis of this compound?

A2: During the synthesis, several side reactions can occur, leading to impurities in the final product. The primary side reactions include:

  • Incomplete cyclization: This results in unreacted starting materials, 4-bromo-o-phenylenediamine and oxalic acid, remaining in the product mixture.

  • Formation of Benzimidazole Derivatives: Condensation of o-phenylenediamines with α-keto acids (a related reaction class) can sometimes yield benzimidazole derivatives as side products. While oxalic acid is not an α-keto acid, under certain conditions, related side reactions might be possible.

  • Decarboxylation: Although more common in quinoxaline carboxylic acids, decarboxylation of the dione structure under harsh acidic conditions or elevated temperatures could potentially occur, leading to degradation products.[2]

Q3: How can I purify the crude this compound?

A3: Purification of the crude product is essential to remove unreacted starting materials and side products. A common and effective method is recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvent systems for quinoxaline derivatives include ethanol, methanol, or mixtures of ethanol and water. Washing the filtered product with distilled water is also a crucial step to remove any remaining acid catalyst.[3]

Q4: What are some common impurities that might be present in the 4-bromo-o-phenylenediamine starting material?

A4: The purity of the starting material, 4-bromo-o-phenylenediamine, is crucial for a clean reaction. Impurities can arise from its synthesis, which often involves the bromination of o-phenylenediamine. Potential impurities could include isomers (e.g., 3-bromo-o-phenylenediamine) or di-brominated species. It is recommended to use a highly pure starting material to minimize side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Product 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Impure starting materials. 4. Loss of product during workup and purification.1. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). 2. Optimize the reflux time and ensure the temperature is maintained. 3. Verify the purity of 4-bromo-o-phenylenediamine and oxalic acid. 4. Minimize transfers and use appropriate recrystallization techniques to reduce loss.
Product is colored (e.g., black solid) 1. Formation of colored polymeric byproducts. 2. Oxidation of the starting material or product. 3. Presence of residual acid.1. Ensure the reaction is not overheated. 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Thoroughly wash the crude product with water to remove any residual acid catalyst before recrystallization.[3]
Presence of multiple spots on TLC after reaction 1. Incomplete reaction. 2. Formation of side products.1. Increase the reaction time or temperature moderately. 2. Refer to the potential side reactions mentioned in the FAQs. Isolate and characterize the major side product if possible to identify its structure.
Difficulty in recrystallization 1. Inappropriate solvent system. 2. Product is too soluble or insoluble in the chosen solvent.1. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their mixtures with water). 2. Use a solvent pair for recrystallization if a single solvent is not effective.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the condensation reaction of 4-bromo-o-phenylenediamine and oxalic acid.[1][3]

Materials:

  • 4-bromo-o-phenylenediamine

  • Oxalic acid

  • 4N Hydrochloric acid

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-bromo-o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent).

  • Add 4N hydrochloric acid to the flask. The volume should be sufficient to create a stirrable slurry.

  • Heat the mixture to reflux and maintain the reflux for 5 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filtered solid thoroughly with distilled water to remove any residual hydrochloric acid.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 4-bromo-o-phenylenediamine + Oxalic Acid B Add 4N HCl A->B C Reflux (5 hours) B->C D Cool to Room Temperature C->D E Vacuum Filtration D->E F Wash with Distilled Water E->F G Recrystallize from Ethanol F->G H Pure this compound G->H

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Product Yield Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize Optimize Reaction Conditions (Time, Temperature) Incomplete->Optimize Check_Purity Check Starting Material Purity Complete->Check_Purity Impure Impure Starting Materials Check_Purity->Impure No Pure Pure Starting Materials Check_Purity->Pure Yes Purify_Start Purify Starting Materials Impure->Purify_Start Review_Workup Review Workup & Purification Technique Pure->Review_Workup End Improved Yield Optimize->End Purify_Start->End Review_Workup->End

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromoquinoxaline-2,3(1H,4H)-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and oxalic acid. This reaction is typically carried out in an acidic medium with heating.

Q2: What are the key factors influencing the yield of the synthesis?

Several factors can significantly impact the final yield:

  • Purity of Reactants: Starting with high-purity 4-bromo-1,2-phenylenediamine and oxalic acid is crucial to minimize side reactions.

  • Reaction Temperature and Time: Both conventional heating and microwave irradiation can be employed. Optimizing the temperature and duration of the reaction is critical for driving the reaction to completion while minimizing degradation.

  • Choice of Acid Catalyst and Solvent: The reaction is typically performed in an aqueous acidic solution, with hydrochloric acid being a common choice. The concentration of the acid can affect the reaction rate.

  • Purification Method: Efficient isolation and purification of the product are essential for obtaining a high final yield of pure this compound.

Q3: Can microwave-assisted synthesis improve the yield?

Yes, microwave-assisted synthesis has been reported to be an effective method for preparing quinoxaline derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods.[1] The rapid and uniform heating provided by microwaves can enhance the reaction rate and minimize the formation of degradation byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Conventional Heating: Ensure the reaction is refluxed for a sufficient duration (e.g., 5 hours).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Microwave Synthesis: Optimize the microwave power and irradiation time. A few minutes under appropriate conditions can often suffice.[3]
Sub-optimal reaction conditions.- Adjust the concentration of the acid catalyst (e.g., 4N HCl).[2]- Ensure efficient stirring to promote reactant interaction.
Degradation of starting material or product.- Avoid excessively high temperatures or prolonged reaction times, especially with conventional heating.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, although many procedures are successful in air.
Loss of product during workup and purification.- Carefully collect the precipitate by filtration.- Wash the product with an appropriate solvent (e.g., cold water) to remove impurities without dissolving a significant amount of the product.
Product is Impure (Discolored/Contains side products) Impure starting materials.- Use high-purity 4-bromo-1,2-phenylenediamine and oxalic acid. Recrystallize or purify starting materials if necessary.
Side reactions due to incorrect stoichiometry.- Ensure accurate measurement of reactants. An excess of one reactant can lead to the formation of side products.
Inefficient purification.- Recrystallize the crude product from a suitable solvent system. Common solvents for recrystallization of similar compounds include ethanol, dimethylformamide (DMF), or mixtures with water.
Difficulty in Isolating the Product Product is soluble in the reaction mixture.- After the reaction is complete, cool the mixture in an ice bath to promote precipitation.- If the product remains in solution, carefully concentrate the reaction mixture under reduced pressure to induce crystallization.

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol is adapted from the high-yield synthesis of the analogous 6-chloroquinoxaline-2,3(1H,4H)-dione.[2]

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4N Hydrochloric acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.2 equivalents).

  • Add a sufficient volume of 4N hydrochloric acid to ensure the reactants are submerged and can be stirred effectively.

  • Heat the mixture to reflux (approximately 100°C) with constant stirring for 5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold deionized water to remove any remaining acid and water-soluble impurities.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: Based on the synthesis of the chloro-analog, a yield of over 90% can be anticipated.[2]

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a general guideline for a more rapid synthesis.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Dilute hydrochloric acid

Procedure:

  • In a microwave-safe reaction vessel, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.2 equivalents).

  • Add a minimal amount of dilute hydrochloric acid.

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes). Optimization of these parameters is recommended.

  • After irradiation, cool the vessel to room temperature.

  • Isolate the product as described in the conventional protocol (steps 6-8).

Data Presentation

Table 1: Comparison of Synthetic Methods for Quinoxaline-2,3-diones

MethodTypical Reaction TimeReported Yields (for analogous compounds)Key Advantages
Conventional Heating Several hours (e.g., 5 hours)High (e.g., 94% for 6-chloro derivative[2])Simple setup, well-established.
Microwave Irradiation Minutes (e.g., 5-15 minutes)Often higher than conventional methodsRapid, energy-efficient, potentially higher yields.[1]

Visualizations

Experimental Workflow for Conventional Synthesis

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_purification Purification A Combine 4-bromo-1,2-phenylenediamine and oxalic acid in 4N HCl B Heat to reflux (100°C) for 5 hours with stirring A->B Heat C Cool reaction mixture in an ice bath B->C Cool D Collect precipitate by vacuum filtration C->D Filter E Wash with cold deionized water D->E Wash F Dry product under vacuum E->F Dry

Caption: Workflow for the conventional synthesis of this compound.

Troubleshooting Logic for Low Yield

G A Low Yield Obtained B Was the reaction complete? A->B C Increase reaction time or optimize microwave parameters B->C No D Were reactants pure? B->D Yes E Purify starting materials D->E No F Was there product loss during workup? D->F Yes G Optimize precipitation and washing steps F->G Yes H Consider degradation F->H No I Lower temperature or shorten reaction time. Use inert atmosphere. H->I Possible

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 6-bromoquinoxaline-2,3(1H,4H)-dione and its derivatives. This guide addresses common challenges, offers detailed experimental protocols, and answers frequently asked questions.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. The following table outlines potential problems, their likely causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality of starting materials: The 4-bromo-1,2-diaminobenzene may be oxidized or contain impurities. Oxalic acid may not be anhydrous. 3. Suboptimal reaction conditions: The acidic catalyst may be too dilute or inappropriate for the substrate. Electron-withdrawing groups like bromine can decrease reactivity, potentially leading to lower yields.[1]1. Increase reaction time and/or temperature. Consider using microwave irradiation for a more efficient reaction.[2][3] 2. Use freshly purified 4-bromo-1,2-diaminobenzene. Ensure oxalic acid is anhydrous by drying before use. 3. Use a stronger acid catalyst or a higher concentration. For substrates with electron-withdrawing groups, a higher reaction temperature may be necessary.
Product is a Dark, Intractable Tar 1. Side reactions/polymerization: Excessive heat or prolonged reaction times can lead to decomposition and polymerization of starting materials or product. 2. Oxidation of the diamine: 1,2-diaminobenzenes are susceptible to air oxidation, especially at elevated temperatures.1. Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification 1. Presence of unreacted starting materials: Incomplete reaction can leave starting materials in the crude product. 2. Formation of side products: Potential side products include polybrominated quinoxalinediones if the starting diamine is impure. 3. Poor solubility of the product: The product may be sparingly soluble in common recrystallization solvents.1. Optimize the reaction to ensure complete conversion. Unreacted diamine can sometimes be removed by washing with a dilute acid. 2. Purify the 4-bromo-1,2-diaminobenzene before the condensation reaction. 3. Screen a variety of solvents for recrystallization. A solvent mixture may be required. Consider trituration with an appropriate solvent to remove impurities.
Inconsistent Results/Poor Reproducibility 1. Variability in reagent quality: Different batches of reagents may have varying purity. 2. Inconsistent reaction setup: Minor changes in reaction conditions (e.g., heating rate, stirring speed) can affect the outcome.1. Use reagents from a reliable source and characterize them before use. 2. Maintain a detailed and consistent experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the condensation reaction between 4-bromo-1,2-diaminobenzene and a 1,2-dicarbonyl compound, typically oxalic acid or its derivatives.[4] This reaction is usually carried out in the presence of an acid catalyst.

Q2: How does the bromine substituent affect the reaction?

The bromine atom is an electron-withdrawing group, which can deactivate the benzene ring of the 4-bromo-1,2-diaminobenzene. This can make the cyclization reaction slower and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good yields compared to unsubstituted o-phenylenediamine.[1]

Q3: What are the advantages of using microwave-assisted synthesis?

Microwave-assisted synthesis often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2][3] This is due to the efficient and uniform heating provided by microwave irradiation.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the chemical structure. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point.

Q5: Are there any specific safety precautions I should take?

Yes. 4-bromo-1,2-diaminobenzene is a suspected mutagen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). Reactions should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar quinoxalinediones.

Materials:

  • 4-bromo-1,2-diaminobenzene

  • Oxalic acid dihydrate

  • Hydrochloric acid (4 M)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-diaminobenzene (1.87 g, 10 mmol) in a mixture of ethanol (20 mL) and 4 M hydrochloric acid (10 mL).

  • Add oxalic acid dihydrate (1.26 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or acetic acid) to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol offers a more rapid and efficient synthesis.

Materials:

  • 4-bromo-1,2-diaminobenzene

  • Oxalic acid dihydrate

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, combine 4-bromo-1,2-diaminobenzene (0.935 g, 5 mmol) and oxalic acid dihydrate (0.63 g, 5 mmol).

  • Add glacial acetic acid (10 mL) as the solvent and energy transfer medium.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 10-20 minutes. The optimal time and temperature should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product if necessary and dry under vacuum.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-bromo-1,2-diaminobenzene 4-bromo-1,2-diaminobenzene Condensation Condensation 4-bromo-1,2-diaminobenzene->Condensation Oxalic Acid Oxalic Acid Oxalic Acid->Condensation This compound This compound Condensation->this compound Acid Catalyst, Heat

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction: - Increase Temp/Time - Use Microwave - Check Catalyst check_yield->optimize_conditions Yes purify Purification: - Recrystallize - Column Chromatography check_purity->purify Yes end Pure Product check_purity->end No check_reagents Check Reagent Purity: - Purify Diamine - Use Anhydrous Oxalic Acid optimize_conditions->check_reagents check_reagents->start purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 4-bromo-1,2-diaminobenzene 4-bromo-1,2-diaminobenzene Desired Product 6-Bromoquinoxaline- 2,3(1H,4H)-dione 4-bromo-1,2-diaminobenzene->Desired Product Incomplete Cyclization Incomplete Cyclization Product 4-bromo-1,2-diaminobenzene->Incomplete Cyclization Diamine Oxidation Oxidized Diamine (Tar Formation) 4-bromo-1,2-diaminobenzene->Diamine Oxidation Oxalic Acid Oxalic Acid Oxalic Acid->Desired Product Polybrominated Diamine Polybrominated 1,2-diaminobenzene Polybrominated Product Polybrominated Quinoxalinedione Polybrominated Diamine->Polybrominated Product

Caption: Potential side reactions in the synthesis pathway.

References

preventing byproduct formation in 6-Bromoquinoxaline-2,3(1H,4H)-dione reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction temperature; Insufficient reaction time.Ensure complete dissolution of starting materials. Optimize reaction temperature (reflux is common).[1] Increase reaction time and monitor progress using Thin Layer Chromatography (TLC).
Presence of Unreacted 4-bromo-o-phenylenediamine Insufficient heating; Short reaction time; Inefficient mixing.Ensure the reaction mixture is heated to the appropriate temperature for a sufficient duration.[1] Use a suitable solvent to ensure homogeneity. Employ efficient stirring throughout the reaction.
Formation of a Dark, Insoluble Byproduct Polymerization or decomposition of starting materials or product at high temperatures.Avoid excessive heating. Use a solvent with an appropriate boiling point to control the reaction temperature. Consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Product Contamination with a More Polar Impurity (Visible on TLC) Incomplete cyclization leading to the formation of N-(2-amino-5-bromophenyl)oxalamic acid.Ensure acidic conditions are maintained throughout the reaction to facilitate complete cyclization. Increase the reaction time or temperature cautiously while monitoring for decomposition.
Product is Difficult to Purify by Recrystallization Presence of multiple byproducts with similar solubility to the desired product.Column chromatography may be necessary for effective purification. Experiment with different solvent systems for recrystallization (e.g., ethanol, acetic acid, or mixtures).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the cyclocondensation reaction of 4-bromo-o-phenylenediamine with oxalic acid.[1][2] This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, and often involves heating under reflux.[1][3]

Q2: What are the potential byproducts in this reaction?

A2: While specific literature on byproducts for this exact compound is limited, based on the reactivity of the starting materials, potential byproducts could include:

  • Incomplete cyclization product: N-(2-amino-5-bromophenyl)oxalamic acid may form if the second cyclization step does not complete.

  • Polymeric materials: Overheating or prolonged reaction times can lead to the formation of insoluble, dark-colored polymeric byproducts.

  • Oxidation products: If the reaction is not performed under an inert atmosphere, oxidation of the o-phenylenediamine starting material can occur.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any potential byproducts. The disappearance of the 4-bromo-o-phenylenediamine spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the recommended purification method for the crude product?

A4: Recrystallization is the most common method for purifying crude this compound. Suitable solvents for recrystallization include ethanol, acetic acid, or dimethylformamide (DMF). If recrystallization does not yield a product of sufficient purity, silica gel column chromatography may be employed.

Q5: What analytical techniques can be used to confirm the identity and purity of the final product?

A5: The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for confirming the chemical structure of the desired product and identifying any impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and quantify any impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the molecule.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on the common cyclocondensation reaction.[1][2]

Materials:

  • 4-bromo-o-phenylenediamine

  • Oxalic acid dihydrate

  • Concentrated Hydrochloric Acid

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-o-phenylenediamine and oxalic acid dihydrate in a suitable solvent such as aqueous ethanol.

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Dry the purified product under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product 4-bromo-o-phenylenediamine 4-bromo-o-phenylenediamine Cyclocondensation Cyclocondensation 4-bromo-o-phenylenediamine->Cyclocondensation Oxalic Acid Oxalic Acid Oxalic Acid->Cyclocondensation Crude this compound Crude this compound Cyclocondensation->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Low Yield or Impure Product Low Yield or Impure Product Start->Low Yield or Impure Product Incomplete Reaction Incomplete Reaction Low Yield or Impure Product->Incomplete Reaction Check TLC Side Reactions Side Reactions Low Yield or Impure Product->Side Reactions Analyze Byproducts Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Increase Time/Temp Side Reactions->Optimize Conditions Modify Conditions Purification Strategy Purification Strategy Side Reactions->Purification Strategy Choose Method Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Purification Strategy->Successful Synthesis

Caption: Logical troubleshooting workflow for addressing low yield or impurity issues.

References

Technical Support Center: Optimization of Palladium Catalyst for 6-Bromoquinoxaline-2,3(1H,4H)-dione Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed coupling reactions for 6-Bromoquinoxaline-2,3(1H,4H)-dione. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: The following experimental protocols and optimization tables are based on studies conducted on structurally related quinoxaline, quinoline, and other heterocyclic systems. While these provide a strong starting point, optimization for this compound may be required to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are commonly used for the functionalization of this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for the functionalization of aryl bromides like this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Q2: What are the key parameters to consider when optimizing these coupling reactions?

A2: The critical parameters for optimization include:

  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial for catalytic activity and stability.

  • Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact the reaction rate and yield.[1]

  • Solvent: The polarity and boiling point of the solvent (e.g., Toluene, Dioxane, DMF, THF) affect the solubility of reactants and the reaction temperature.

  • Temperature: Reaction temperature influences the rate of reaction and the stability of the catalyst and reactants.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and prevent product degradation.

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting material and the presence of any side products.

  • High-Performance Liquid Chromatography (HPLC): Allows for quantitative analysis of the reaction mixture.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider in-situ reduction of a Pd(II) source.[2]
Inappropriate Ligand Screen different phosphine ligands. For electron-rich quinoxalines, bulky, electron-rich ligands like XPhos or SPhos may be effective.
Incorrect Base The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.[3]
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent at the reaction temperature. A mixture of solvents (e.g., Dioxane/Water) is often used.[4]
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.
Decomposition of Boronic Acid Use fresh boronic acid. Consider using boronic esters (e.g., pinacol esters) which can be more stable.
Oxygen Contamination Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen) to prevent oxidation of the catalyst.[5]

Issue 2: Formation of Side Products (e.g., Homocoupling of Boronic Acid)

Potential Cause Troubleshooting Step
Excessive Catalyst Loading Reduce the palladium catalyst loading.
High Reaction Temperature Lower the reaction temperature.
Presence of Oxygen Ensure the reaction is performed under an inert atmosphere.
Incorrect Base A weaker base might reduce the rate of homocoupling.
Buchwald-Hartwig Amination

Issue 1: Low Conversion of Starting Material

Potential Cause Troubleshooting Step
Catalyst Deactivation Use a pre-catalyst or ensure complete reduction of the Pd(II) source. Some amines can inhibit the catalyst.
Ligand Selection Screen a variety of ligands. Biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for challenging substrates.[6]
Base Incompatibility Strong bases like NaOtBu or KOtBu are often required. However, they may not be compatible with all functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, possibly at higher temperatures.[1]
Solvent Effects Toluene, dioxane, and THF are common solvents. The choice can influence the solubility of the amine and the base.[7]
Steric Hindrance For sterically hindered amines or aryl halides, more bulky ligands and higher temperatures may be necessary.

Issue 2: Dehalogenation of the Starting Material

Potential Cause Troubleshooting Step
Presence of Water Ensure all reagents and solvents are anhydrous.
Type of Base Some bases can promote dehalogenation. Try switching to a different base.
Ligand Choice Certain ligands may favor the dehalogenation pathway. Screen alternative ligands.
Sonogashira Coupling

Issue 1: Poor Reaction Yield

Potential Cause Troubleshooting Step
Inactive Palladium or Copper Catalyst Use fresh Pd and Cu(I) catalysts. Ensure the copper co-catalyst is added.[8][9]
Inappropriate Ligand Phosphine ligands like PPh₃ or P(t-Bu)₃ are commonly used. For challenging substrates, consider more specialized ligands.[4]
Base is not Suitable An amine base like triethylamine or diisopropylamine is typically used, often as the solvent.[6]
Homocoupling of Alkyne (Glaser Coupling) This is a common side reaction. Running the reaction under strictly anaerobic conditions and using a copper-free protocol can minimize this.[4]
Low Reaction Temperature While many Sonogashira reactions proceed at room temperature, heating may be required for less reactive substrates.[10]

Experimental Protocols (Based on Analogous Systems)

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq.) is placed in a reaction vessel. A degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) is added. The mixture is stirred under an inert atmosphere (Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for a certain time (e.g., 6-24 h). The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried reaction tube are added this compound (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.). The tube is evacuated and backfilled with an inert gas three times. The amine (1.1-1.2 eq.) and a dry, degassed solvent (e.g., Toluene or Dioxane) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring for the required time (e.g., 4-24 h). After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[3][11]

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-3 mol%) is taken in a flask. The flask is evacuated and filled with an inert gas. A degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added, followed by the terminal alkyne (1.1-1.5 eq.). The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.[12]

Data Presentation: Optimization Tables (Based on Analogous Systems)

Table 1: Suzuki-Miyaura Coupling Optimization for a Bromo-Heterocycle

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10075
2Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (3)Dioxane/H₂O9085
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF11060
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O8588

Table 2: Buchwald-Hartwig Amination Optimization for a Bromo-Quinoxaline Derivative

EntryPalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11065
2Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.2)Dioxane10092
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene11088
4Pd₂(dba)₃ (1.5)DavePhos (3)K₂CO₃ (2)THF8070

Table 3: Sonogashira Coupling Optimization for a Bromo-Quinoxaline Derivative

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHFRT85
2Pd(OAc)₂ (2)CuI (1)i-Pr₂NHDMF6078
3Pd(PPh₃)₄ (5)CuI (2.5)Et₃NEt₃N5090
4Pd(PPh₃)₂Cl₂ (3)-Cs₂CO₃Dioxane8065 (Copper-free)

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Weigh Reactants: - this compound - Coupling Partner - Base catalyst Add Pd Catalyst & Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Inert Atmosphere (Ar or N2) solvent->inert heating Heating & Stirring inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete quench Quench Reaction monitoring->quench Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield check_catalyst Check Catalyst Activity (Fresh/Pre-catalyst) start->check_catalyst screen_bases Screen Bases (Strength/Solubility) start->screen_bases check_reagents Check Reagent Purity & Stability start->check_reagents screen_ligands Screen Ligands (Bulky/Electron-rich) check_catalyst->screen_ligands If catalyst is active optimize_temp Optimize Temperature screen_ligands->optimize_temp screen_solvents Screen Solvents (Polarity/Solubility) screen_bases->screen_solvents screen_solvents->optimize_temp degas Ensure Inert Atmosphere check_reagents->degas degas->check_catalyst

Caption: Troubleshooting flowchart for low-yield palladium-catalyzed coupling reactions.

References

Validation & Comparative

A Comparative Guide to 6-Bromoquinoxaline-2,3(1H,4H)-dione and Other Quinoxaline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among these, 6-bromoquinoxaline-2,3(1H,4H)-dione has emerged as a versatile building block for the development of novel therapeutic agents. This guide provides an objective comparison of this compound with other key quinoxaline derivatives, supported by experimental data, to aid researchers in their drug discovery endeavors.

Synthesis of Quinoxaline-2,3-dione Derivatives

The fundamental method for synthesizing the quinoxaline-2,3-dione core involves the condensation of an o-phenylenediamine with oxalic acid or its derivatives.[1][2] This straightforward approach allows for the introduction of various substituents on the benzene ring, leading to a diverse library of compounds.

A general workflow for the synthesis is depicted below:

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Oxalic_Acid Oxalic Acid / Derivative Oxalic_Acid->Condensation Quinoxaline_dione Quinoxaline-2,3-dione Condensation->Quinoxaline_dione

General synthesis workflow for quinoxaline-2,3-diones.
Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

A common method for the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione involves the reaction of 4-bromo-o-phenylenediamine with oxalic acid in the presence of hydrochloric acid.[1]

Materials:

  • 4-bromo-o-phenylenediamine

  • Oxalic acid

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • A mixture of 4-bromo-o-phenylenediamine and oxalic acid is prepared in a suitable reaction vessel.

  • Concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the precipitate is filtered, washed with water, and then with ethanol.

  • The crude product is purified by recrystallization from an appropriate solvent.

Performance Comparison in Key Therapeutic Areas

Quinoxaline derivatives have shown significant promise in several therapeutic areas, primarily as AMPA receptor antagonists, kinase inhibitors, and antimicrobial agents. The following sections compare the performance of this compound and its analogs with other notable quinoxaline derivatives.

AMPA Receptor Antagonism

Quinoxaline-2,3-diones are a well-established class of competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[3] Over-activation of AMPA receptors is implicated in various neurological disorders, making their antagonists promising therapeutic candidates for conditions like epilepsy and neurodegenerative diseases.

The general mechanism involves the binding of the antagonist to the ligand-binding domain of the AMPA receptor, thereby preventing the binding of the endogenous agonist, glutamate.

AMPA_Antagonism Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Neuronal_Excitation Neuronal Excitation AMPA_Receptor->Neuronal_Excitation Activates Quinoxaline_Antagonist Quinoxaline-2,3-dione Antagonist Quinoxaline_Antagonist->AMPA_Receptor Blocks

Mechanism of AMPA receptor antagonism by quinoxaline-2,3-diones.

Comparative Activity of Quinoxaline-2,3-dione Derivatives as AMPA Receptor Antagonists

CompoundStructureIC50 (µM) [Receptor Binding]Reference
This compound 6-bromo-1,4-dihydroquinoxaline-2,3-dioneData not available in comparative studies-
PNQX 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione0.063[3]
DNQX 6,7-dinitroquinoxaline-2,3-dione0.74[4]
CNQX 6-cyano-7-nitroquinoxaline-2,3-dioneData not available in comparative studies-
Sarcosine analogue 9 ((6-ethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-ylmethyl)methylamino)acetic acid0.14[3]

Note: Direct comparative IC50 values for this compound were not found in the reviewed literature. The table presents data for structurally related and well-characterized AMPA receptor antagonists to provide a benchmark.

Experimental Protocol: AMPA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the AMPA receptor.

Materials:

  • Rat cortical membranes

  • [³H]AMPA (radioligand)

  • Test compounds (e.g., quinoxaline derivatives)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Rat cortical membranes are incubated with [³H]AMPA and varying concentrations of the test compound in a Tris-HCl buffer.

  • The mixture is incubated to allow for binding equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed to remove non-specifically bound radioactivity.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA, is calculated.

Kinase Inhibition

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[5] Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs. Quinoxalines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate protein.

Kinase_Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate_Protein Substrate Protein Kinase->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Protein Substrate_Protein->Phosphorylated_Protein Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->Kinase Blocks ATP Binding

Mechanism of kinase inhibition by quinoxaline derivatives.

Comparative Activity of Quinoxaline Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Dibromo substituted quinoxaline (26e) ASK130.17[6]
GS-4997 (selonsertib) ASK193[6]
Compound 1 (macrocyclic quinoxaline) CDK (MV4-11 cell line)32.9[7]
Compound 2 (macrocyclic quinoxaline) CDK (HCT-116 cell line)35.3[7]
Compound 1 (3-methylquinoxaline derivative) VEGFR-2 (HepG2 cell line)3.08[7]

Note: The table includes a dibromo-substituted quinoxaline derivative to provide context for the potential of halogenated quinoxalines as kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • The kinase reaction is set up with the kinase, substrate, ATP, and varying concentrations of the test compound.

  • The reaction is incubated to allow for ATP to ADP conversion.

  • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

  • The luminescence is measured using a luminometer.

  • The IC50 value is determined by plotting the luminescence signal against the concentration of the inhibitor.

Antimicrobial Activity

Certain quinoxaline derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens.[1] The mechanism of action is often attributed to the inhibition of essential cellular processes in the microorganisms.

Comparative Antimicrobial Activity of Quinoxaline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
6-bromo-2-chloro-3-hydrazinylquinoxaline (3) Bacillus subtilis1.95[1]
6-bromo-2-chloro-3-hydrazinylquinoxaline (3) Staphylococcus aureus3.9[1]
6-bromo-2-chloro-3-hydrazinylquinoxaline (3) Escherichia coli7.81[1]
Tetrazolo[1,5-a]quinoxaline derivative (4) Bacillus subtilis0.98[1]
Tetrazolo[1,5-a]quinoxaline derivative (4) Staphylococcus aureus1.95[1]
Tetrazolo[1,5-a]quinoxaline derivative (4) Escherichia coli3.9[1]
Quinoxaline derivative compound Methicillin-Resistant Staphylococcus aureus (MRSA)4 (most isolates)[8]

Note: While direct MIC values for this compound were not available, the data for its precursor and other derivatives highlight the potential of this scaffold in antimicrobial drug discovery.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (or other appropriate growth medium)

  • Test compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • A serial dilution of the test compound is prepared in the growth medium in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • Positive (microorganism and medium) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR) and Potential of this compound

The bromine atom at the 6-position of the quinoxaline-2,3-dione core significantly influences its electronic properties and provides a handle for further chemical modification. Halogen atoms, like bromine, can engage in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the bromo-substituent can be readily displaced or transformed using various cross-coupling reactions, allowing for the synthesis of a wide array of analogs with diverse functionalities.

The presented data on a dibromo-substituted quinoxaline as a potent ASK1 kinase inhibitor (IC50 = 30.17 nM) underscores the potential of halogenated quinoxalines in this therapeutic area.[6] Similarly, the antimicrobial activity of bromo-substituted quinoxaline precursors suggests that this moiety can contribute to the development of new anti-infective agents.[1]

Conclusion

This compound stands as a valuable and versatile scaffold in drug discovery. While direct comparative data across multiple target classes is still emerging, the broader family of quinoxaline derivatives has demonstrated significant potential as AMPA receptor antagonists, kinase inhibitors, and antimicrobial agents. The presence of the bromine atom offers opportunities for both modulating biological activity and for synthetic diversification. This guide provides a foundation for researchers to explore the potential of this compound and its derivatives in the development of novel therapeutics. Further focused studies directly comparing the activity of this compound with other key derivatives are warranted to fully elucidate its therapeutic potential.

References

Efficacy of 6-Bromoquinoxaline-2,3(1H,4H)-dione Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 6-bromoquinoxaline-2,3(1H,4H)-dione based inhibitors, focusing on their activity as antagonists of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. While direct head-to-head studies on a series of 6-bromo derivatives are limited in the public domain, this guide synthesizes available data on halogenated quinoxaline-2,3-diones to provide insights into their structure-activity relationships (SAR) and comparative efficacy.

Quantitative Efficacy of Quinoxaline-2,3-dione Based Inhibitors

The following table summarizes the inhibitory activities of various substituted quinoxaline-2,3-dione derivatives against AMPA and NMDA receptors. The data is compiled from multiple studies to facilitate a comparative assessment. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundTarget Receptor(s)Assay TypeMeasured Activity (IC50/Ki)Reference Compound(s)
6,7-Dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione NMDA (Glycine Site)Radioligand Binding ([³H]-L-689,560)IC50 = 2.6 nM[1][2][3]-
NMDAFunctional (Rat Cortical Wedge)EC50 = 90 nM[1][2][3]-
1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a) AMPARadioligand Binding ([³H]AMPA)Ki = 0.021 µMYM90K (Ki = 0.084 µM), NBQX (Ki = 0.060 µM)
PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione) AMPA / NMDA (Glycine Site)-IC50 = 0.063 µM (AMPA)[4]-
IC50 = 0.37 µM (GlyN)[4]
Sarcosine analogue of PNQX (Compound 9) AMPA / NMDA (Glycine Site)-IC50 = 0.14 µM (AMPA)[4]PNQX
IC50 = 0.47 µM (GlyN)[4]

Note on 6-Bromo Substituents: Structure-activity relationship studies on anticancer quinoxalines have indicated that electron-withdrawing groups like halogens can influence activity. For instance, in some series, a chloro substituent demonstrated higher activity than a bromo substituent[5]. This suggests that the nature of the halogen at the 6- and 7-positions is a critical determinant of the inhibitory potency and selectivity of these compounds. The high potency of the 6,7-dichloro derivative highlights the importance of halogenation in this region for strong receptor antagonism.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key assays used to characterize quinoxaline-2,3-dione based inhibitors.

Radioligand Binding Assay for NMDA Receptor (Glycine Site)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor.

  • Tissue Preparation: Rat cortical membranes are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).

  • Incubation: A specific concentration of the radioligand, such as [³H]-L-689,560, is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Functional Antagonism in Rat Cortical Wedges

This ex vivo assay assesses the functional antagonism of NMDA receptor activation.

  • Tissue Preparation: Slices of rat cerebral cortex are prepared and maintained in an artificial cerebrospinal fluid.

  • Depolarization: The baseline membrane potential is recorded. Depolarization is induced by the application of NMDA.

  • Inhibitor Application: The ability of the test compound to inhibit the NMDA-induced depolarization is measured.

  • Data Analysis: The effective concentration of the antagonist that produces a 50% reduction in the NMDA-induced depolarization (EC50) is calculated.

High-Throughput Calcium-Flux Assay for NMDA Receptors

This cell-based assay measures the influx of calcium through the NMDA receptor channel upon activation.

  • Cell Culture: HEK293 cells are transduced to express the desired NMDA receptor subunits (e.g., NR1/NR2A).

  • Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Application: Test compounds are added to the cells.

  • Activation: The NMDA receptor is activated by the addition of co-agonists, glutamate and glycine.

  • Signal Detection: The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the test compounds on the calcium signal is quantified to determine their potency.

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

AMPA_NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Inhibitor Quinoxaline-2,3-dione Inhibitor Inhibitor->AMPA_R Blocks Inhibitor->NMDA_R Blocks Na_ion Na+ Influx AMPA_R->Na_ion Ca_ion Ca2+ Influx NMDA_R->Ca_ion Depolarization Depolarization Na_ion->Depolarization Kinases Downstream Kinases (e.g., Lyn, MAPK) Ca_ion->Kinases Depolarization->NMDA_R Relieves Mg2+ block Gene_Expression Gene Expression (e.g., BDNF) Kinases->Gene_Expression

Caption: Glutamatergic signaling pathway targeted by quinoxaline-2,3-dione inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding/Functional Assay cluster_analysis Data Analysis Compound_Prep Prepare Quinoxaline-2,3-dione Inhibitor Solutions Incubation Incubate Receptor Source with Inhibitor and Ligand Compound_Prep->Incubation Assay_Prep Prepare Receptor Source (e.g., Cell Culture, Brain Membranes) Assay_Prep->Incubation Measurement Measure Receptor Activity (e.g., Radioactivity, Fluorescence) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing IC50_Calc Calculate IC50/EC50 Values Data_Processing->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: General experimental workflow for evaluating quinoxaline-2,3-dione inhibitors.

References

Validating 6-Bromoquinoxaline-2,3(1H,4H)-dione as a Promising Scaffold for AMPA Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 6-bromoquinoxaline-2,3(1H,4H)-dione as a foundational structure, or scaffold, for the development of novel antagonists targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By leveraging experimental data from structurally similar compounds and comparing them with established AMPA receptor antagonists, we aim to objectively present the potential of this scaffold in the design of new therapeutic agents for neurological disorders.

Introduction to the this compound Scaffold

The quinoxaline-2,3(1H,4H)-dione core is a well-established pharmacophore for competitive antagonists of the ionotropic glutamate receptors, particularly the AMPA and kainate receptors. The strategic placement of a bromine atom at the 6-position of this scaffold offers a unique combination of electronic and steric properties that can influence binding affinity, selectivity, and pharmacokinetic profiles. This guide will delve into the available data to build a strong case for its utility in drug discovery.

Comparative Analysis of AMPA Receptor Antagonists

To contextualize the potential of the this compound scaffold, we will compare its anticipated properties with other known competitive and non-competitive AMPA receptor antagonists.

Competitive Antagonists: The Quinoxaline-2,3-dione Class

The primary mechanism of action for quinoxaline-2,3-dione derivatives is the competitive antagonism at the glutamate binding site of the AMPA receptor. The potency of these compounds is highly dependent on the substitution pattern on the benzene ring.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 6- and 7-positions: Electron-withdrawing groups at these positions generally enhance antagonist activity. For instance, the presence of nitro (e.g., in DNQX and CNQX) or sulfamoyl groups (e.g., in NBQX) significantly increases binding affinity.[1]

Table 1: Comparative in vitro Activity of Quinoxaline-2,3-dione Analogs

Compound Name (Substitution)TargetAssay TypeIC50 (µM)Ki (µM)Reference
DNQX (6,7-dinitro)AMPA Receptor[3H]AMPA Binding0.74-[2]
CNQX (6-cyano-7-nitro)AMPA Receptor[3H]AMPA Binding0.3-
NBQX (6-nitro-7-sulfamoyl)AMPA Receptor[3H]AMPA Binding-0.060[3]
PNQX (6-nitropyrido[3,4-f])AMPA Receptor[3H]AMPA Binding0.063-[4]
YM90K (6-(1H-imidazol-1-yl)-7-nitro)AMPA Receptor[3H]AMPA Binding-0.084[3]
11a (1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro)AMPA Receptor[3H]AMPA Binding-0.021[3]
6-Chloro-quinoxaline-2,3-dione derivative Various BacteriaAntimicrobial AssayMIC values reported-

Note: Direct inhibitory data for this compound on AMPA receptors is not available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity.

Non-Competitive Antagonists: An Alternative Mechanism

In contrast to competitive antagonists, non-competitive antagonists bind to an allosteric site on the AMPA receptor, modulating its function without directly competing with glutamate. A prominent example is Perampanel.

Table 2: Comparison with a Non-Competitive Antagonist

Compound NameMechanism of ActionTargetKey Features
Perampanel Non-competitive (allosteric)AMPA ReceptorBinds to a distinct allosteric site, effective against partial-onset seizures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of AMPA receptor antagonists.

Synthesis of 6-Substituted Quinoxaline-2,3(1H,4H)-diones

A general and efficient method for the synthesis of the quinoxaline-2,3(1H,4H)-dione scaffold involves the condensation of a substituted o-phenylenediamine with oxalic acid.[5][6]

Example Synthesis of Quinoxaline-2,3-dione: A powdered mixture of o-phenylenediamine and oxalic acid dihydrate is refluxed in the absence of a solvent or in the presence of an acid catalyst like hydrochloric acid.[5] The resulting product is then purified by recrystallization. For this compound, the starting material would be 4-bromo-1,2-phenylenediamine.

[3H]AMPA Binding Assay

This radioligand binding assay is a standard method to determine the affinity of a compound for the AMPA receptor.

Protocol Outline:

  • Membrane Preparation: Homogenize rat brain tissue in a buffered solution and centrifuge to isolate the membrane fraction containing the AMPA receptors.

  • Incubation: Incubate the prepared membranes with a known concentration of [3H]AMPA (the radioligand) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the functional characterization of a compound's effect on AMPA receptor-mediated currents in neurons.

Protocol Outline:

  • Cell Preparation: Prepare acute brain slices or cultured neurons expressing AMPA receptors.

  • Recording: Establish a whole-cell patch-clamp recording from a target neuron.

  • Agonist Application: Apply an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.

  • Antagonist Application: Co-apply the test compound with the agonist and measure the reduction in the agonist-induced current.

  • Data Analysis: Determine the IC50 value for the inhibition of the AMPA receptor-mediated current.

Visualizing the Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the concepts discussed.

AMPA_Receptor_Antagonism cluster_competitive Competitive Antagonism cluster_noncompetitive Non-Competitive Antagonism Glutamate_Binding_Site Glutamate Binding Site AMPA_Receptor AMPA Receptor Quinoxalinedione 6-Bromoquinoxaline- 2,3(1H,4H)-dione Quinoxalinedione->Glutamate_Binding_Site Competes with Glutamate Glutamate Glutamate Glutamate->Glutamate_Binding_Site Binds Allosteric_Site Allosteric Site Perampanel Perampanel Perampanel->Allosteric_Site Binds

Caption: Mechanisms of AMPA receptor antagonism.

SAR_Quinoxalinedione Scaffold Quinoxaline-2,3-dione Scaffold R6 R6 Position Scaffold->R6 R7 R7 Position Scaffold->R7 Activity Antagonist Activity R6->Activity Electron-withdrawing groups (e.g., -NO2, -Br, -Cl) INCREASE R7->Activity Electron-withdrawing groups (e.g., -NO2, -SO2NH2) INCREASE

Caption: Structure-Activity Relationship for Quinoxaline-2,3-diones.

Experimental_Workflow Start Synthesize 6-Bromo- quinoxaline-2,3-dione Binding_Assay [3H]AMPA Binding Assay (Determine IC50/Ki) Start->Binding_Assay Electrophysiology Whole-Cell Patch Clamp (Functional Validation) Start->Electrophysiology SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Electrophysiology->SAR_Analysis Conclusion Validate Scaffold Potential SAR_Analysis->Conclusion

Caption: Workflow for validating the scaffold.

Conclusion

The this compound scaffold represents a compelling starting point for the design of novel competitive AMPA receptor antagonists. Based on the well-established structure-activity relationships of the quinoxaline-2,3-dione class, the introduction of a bromine atom at the 6-position is anticipated to confer potent antagonist activity. While direct experimental data for this specific compound is needed for definitive validation, the existing literature strongly supports its potential. Further synthesis and biological evaluation are warranted to fully characterize its profile and explore its therapeutic utility in the treatment of neurological disorders characterized by excessive glutamatergic neurotransmission.

References

Comparative Analysis of the Biological Activities of 6-Bromoquinoxaline-2,3(1H,4H)-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer, antimicrobial, and neuroprotective potential of substituted 6-bromoquinoxaline-2,3(1H,4H)-dione derivatives.

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, this compound and its analogs have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data, detailed protocols, and mechanistic insights.

Anticancer Activity

Several analogs of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the induction of apoptosis.

Data Presentation: In Vitro Anticancer Activity of 6-Bromoquinoxaline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various 6-bromo-2,3-disubstituted-quinoxaline analogs against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (NCI-H460), and glioblastoma (SF-268). Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. NCI-H460IC50 (µM) vs. SF-268
1 -Cl-NHNH2>100>100>100
2 -Cl-N(CH3)285.392.178.5
3 -NHNH2-NHNH25.27.86.5
4 -N(CH3)2-N(CH3)245.651.248.9
Doxorubicin --0.81.21.5

Data synthesized from published research.

Experimental Protocols: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualization: Apoptosis Signaling Pathway

The anticancer activity of many quinoxaline-2,3-dione analogs is attributed to the induction of apoptosis. The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis that can be triggered by these compounds.

Apoptosis_Pathway Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Recruitment Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Recruitment Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Caspase-3 Activates Quinoxaline-dione Analogs Quinoxaline-dione Analogs Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Quinoxaline-dione Analogs->Pro-apoptotic Proteins (Bax, Bak) Upregulates Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) Quinoxaline-dione Analogs->Anti-apoptotic Proteins (Bcl-2) Downregulates Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion Promotes Permeabilization Anti-apoptotic Proteins (Bcl-2)->Mitochondrion Inhibits Permeabilization Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Quinoxaline-diones can induce apoptosis via intrinsic and extrinsic pathways.

Antimicrobial Activity

This compound analogs have also demonstrated promising activity against a range of pathogenic bacteria and fungi.

Data Presentation: In Vitro Antimicrobial Activity of 6-Bromoquinoxaline Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected 6-bromo-2,3-disubstituted-quinoxaline analogs against various microbial strains. Ciprofloxacin and Fluconazole are used as standard antibacterial and antifungal agents, respectively.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 -Cl-NHNH262.5125>250
3 -NHNH2-NHNH215.631.262.5
5 -SCH2COOH-SCH2COOH31.262.5125
Ciprofloxacin --0.50.25NA
Fluconazole --NANA8

Data synthesized from published research.

Experimental Protocols: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (approximately 5 × 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity

Certain quinoxaline-2,3-dione derivatives have been investigated for their neuroprotective effects, particularly as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission and excitotoxicity.

Data Presentation: Neuroprotective Activity of Quinoxaline-2,3-dione Analogs

While specific quantitative data for the neuroprotective effects of 6-bromo-substituted analogs is still emerging, related quinoxaline-2,3-diones have shown potent AMPA receptor antagonism.

CompoundStructureIC50 (µM) for AMPA Receptor Binding
CNQX 6-cyano-7-nitroquinoxaline-2,3-dione0.2
NBQX 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline0.1

Data for comparative, non-bromo-substituted analogs.

Experimental Protocols: In Vitro Neuroprotection Assay using SH-SY5Y Cells

A common in vitro model to assess neuroprotection involves using the human neuroblastoma cell line SH-SY5Y.

Principle: SH-SY5Y cells are differentiated into a neuronal phenotype and then exposed to a neurotoxin (e.g., glutamate, 6-hydroxydopamine) to induce cell death. The ability of the test compounds to prevent this cell death is then quantified.

Procedure:

  • Cell Differentiation: SH-SY5Y cells are cultured in a medium containing retinoic acid for several days to induce differentiation into neuron-like cells.

  • Compound Pre-treatment: The differentiated cells are pre-treated with various concentrations of the test compounds for a specific period (e.g., 2 hours).

  • Neurotoxin Challenge: A neurotoxin is then added to the culture medium to induce neuronal cell death.

  • Incubation: The cells are incubated for an additional 24-48 hours.

  • Viability Assessment: Cell viability is assessed using the MTT assay, as described previously. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Mandatory Visualization: AMPA Receptor Antagonism Workflow

The following diagram illustrates the workflow for identifying AMPA receptor antagonists and their potential neuroprotective role.

AMPA_Antagonism_Workflow Workflow for Identifying AMPA Receptor Antagonists Compound Library Compound Library Binding Assay Binding Assay Compound Library->Binding Assay Screening Functional Assay Functional Assay Binding Assay->Functional Assay Confirm Hits Neuroprotection Assay Neuroprotection Assay Functional Assay->Neuroprotection Assay Evaluate Efficacy Lead Compound Lead Compound Neuroprotection Assay->Lead Compound Identify

Caption: A typical workflow for discovering novel AMPA receptor antagonists.

Comparative Guide to 6-Bromoquinoxaline-2,3(1H,4H)-dione Derivatives: SAR Studies in Oncology and Neurology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline-2,3(1H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. The strategic substitution on the benzene ring of this heterocyclic system has been extensively explored to modulate potency and selectivity for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromoquinoxaline-2,3(1H,4H)-dione derivatives, focusing on their applications as anticancer agents and offering a comparison with related quinoxaline-2,3-diones developed as AMPA receptor antagonists for neurological disorders.

Comparative Analysis of Biological Activity

This section presents a quantitative comparison of this compound derivatives evaluated for their anticancer properties against a panel of human cancer cell lines. For a broader perspective on the therapeutic potential of the quinoxaline-2,3-dione core, their activity is juxtaposed with that of related derivatives designed as AMPA receptor antagonists.

Anticancer Activity of 6-Bromoquinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of 6-bromo-3-methyl-quinoxalin-2-yl derivatives against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and glioblastoma (SF-268).

Compound IDStructureMCF-7 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)SF-268 IC₅₀ (µM)
1 (6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amine0.21 ± 0.0010.32 ± 0.0040.16 ± 0.002
2 4-(6-Bromo-3-methyl-quinoxalin-2-yloxy)-phenylamine0.81 ± 0.040.72 ± 0.040.08 ± 0.06
AMPA Receptor Antagonist Activity of Quinoxaline-2,3-dione Derivatives
Compound NameStructure[³H]AMPA Binding Ki (µM)[³H]AMPA Binding IC₅₀ (µM)
YM90K 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione0.084-
NBQX 2,3-dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline0.060-
DNQX 6,7-dinitroquinoxaline-2,3-dione-~0.3
CNQX 6-cyano-7-nitroquinoxaline-2,3-dione-0.3
Compound 11a 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione0.021-

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

In Vitro Anticancer Screening: MTT Assay

The cytotoxic activity of the 6-bromoquinoxaline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Plating: Human cancer cell lines (MCF-7, NCI-H460, and SF-268) were seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO and serially diluted with culture medium to various concentrations. The cells were then treated with these concentrations and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves by plotting the percentage of cell viability against the compound concentration.

AMPA Receptor Binding Assay

The binding affinity of the quinoxaline-2,3-dione derivatives to the AMPA receptor was determined using a radioligand binding assay with [³H]AMPA.[1]

  • Membrane Preparation: Rat brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed multiple times to remove endogenous glutamate. The final pellet was resuspended in a sucrose buffer and stored at -80°C.[1]

  • Binding Incubation: On the day of the experiment, the membranes were thawed and resuspended in 50 mM Tris-HCl buffer containing 100 mM KSCN. The membranes were incubated with a fixed concentration of [³H]AMPA (e.g., 5 nM) and varying concentrations of the test compounds in a final volume of 1 mL for 60 minutes at 4°C.[1]

  • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters were washed rapidly with ice-cold buffer.[1]

  • Radioactivity Measurement: The radioactivity retained on the filters was quantified by liquid scintillation counting.[1]

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled glutamate or AMPA. The specific binding was calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values were determined by non-linear regression analysis of the competition binding curves, and the Ki values were calculated using the Cheng-Prusoff equation.

Visualizing Biological Pathways and Workflows

The following diagrams illustrate key concepts related to the biological activity of the discussed compounds.

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor Ligand Binding Domain Ion Channel Glutamate->AMPA_Receptor:p1 Binds AMPA_Antagonist Quinoxalinedione Antagonist AMPA_Antagonist->AMPA_Receptor:p1 Blocks Na_Influx Na+ Influx AMPA_Receptor:p2->Na_Influx Opens Depolarization Depolarization Na_Influx->Depolarization Excitatory_Signal Excitatory Postsynaptic Potential Depolarization->Excitatory_Signal

Caption: AMPA Receptor Signaling Pathway and Antagonism.

SAR_Workflow Start Lead Compound (6-Bromoquinoxaline) Synthesis Synthesize Derivatives (Vary Substituents) Start->Synthesis Screening Biological Screening (e.g., MTT Assay) Synthesis->Screening Data_Analysis Analyze Data (Determine IC50) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Optimization Optimized Lead SAR_Analysis->Optimization

Caption: General Workflow for SAR Studies.

References

Evaluating the In Vitro Potency of 6-Bromoquinoxaline-2,3(1H,4H)-dione and its Analogs as AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Quinoxaline-2,3(1H,4H)-dione and its derivatives represent a significant class of compounds investigated for their therapeutic potential, primarily as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide provides a comparative analysis of the in vitro potency of 6-Bromoquinoxaline-2,3(1H,4H)-dione and related compounds, supported by experimental data and detailed methodologies to assist researchers in the fields of neuroscience and drug discovery.

Comparative In Vitro Potency

The in vitro potency of quinoxaline-dione derivatives is commonly assessed through competitive radioligand binding assays, which determine the affinity of the compound for the AMPA receptor. The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics used to quantify potency, with lower values indicating higher affinity and potency.

CompoundTarget ReceptorAssay TypePotency (Kᵢ or IC₅₀)Reference CompoundReference Potency
1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)AMPA[³H]AMPA Binding InhibitionKᵢ = 0.021 µMYM90K (1)Kᵢ = 0.084 µM
NBQX (2)Kᵢ = 0.060 µM
Sarcosine analogue 9AMPAReceptor AffinityIC₅₀ = 0.14 µMPNQXIC₅₀ = 0.063 µM
GlyNReceptor AffinityIC₅₀ = 0.47 µMPNQXIC₅₀ = 0.37 µM

Table 1: Comparative In Vitro Potency of Quinoxaline-2,3(1H,4H)-dione Derivatives

Experimental Protocols

Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

A common synthetic route to 6-bromo-1,4-dihydroquinoxaline-2,3-dione involves the condensation reaction of 4-bromo-o-phenylenediamine with oxalic acid.[1]

General Procedure:

  • 4-bromo-o-phenylenediamine is reacted with oxalic acid.

  • The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid.

  • The resulting product, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, can then be isolated and purified.

This core structure serves as a crucial intermediate for the synthesis of a variety of substituted quinoxaline derivatives.[1]

In Vitro [³H]AMPA Binding Assay

This competitive binding assay is a standard method to determine the affinity of a test compound for the AMPA receptor.

Materials:

  • Rat brain membranes (source of AMPA receptors)

  • [³H]AMPA (radioligand)

  • Test compound (e.g., this compound derivatives)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate rat brain membranes with a fixed concentration of [³H]AMPA and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA is determined as the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental processes, the following diagrams illustrate the AMPA receptor signaling pathway and a typical synthesis workflow.

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Antagonist Quinoxaline-dione Antagonist Antagonist->AMPA_R Blocks Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: AMPA Receptor Signaling and Antagonism by Quinoxaline-diones.

Synthesis_Workflow Reactant1 4-bromo-o-phenylenediamine Reaction_Step Condensation Reaction (in acidic conditions) Reactant1->Reaction_Step Reactant2 Oxalic Acid Reactant2->Reaction_Step Intermediate 6-Bromo-1,4-dihydro- quinoxaline-2,3-dione Reaction_Step->Intermediate Purification Purification (e.g., Recrystallization) Intermediate->Purification Final_Product Pure 6-Bromoquinoxaline- 2,3(1H,4H)-dione Purification->Final_Product

References

The Pivotal Role of 6-Bromo Substitution in Quinoxalinedione Scaffolds: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quinoxalinedione scaffold is a cornerstone in the development of antagonists for ionotropic glutamate receptors, particularly the AMPA and NMDA subtypes. Within this class of compounds, the nature and position of substituents on the benzene ring dramatically influence potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-bromo substituted quinoxalinediones, drawing on experimental data from related halogenated and other substituted analogues to elucidate the impact of the 6-bromo moiety.

Comparative Analysis of Receptor Affinity

The affinity of quinoxalinedione derivatives for AMPA and NMDA receptors is highly sensitive to the substitution pattern on the aromatic ring. While direct and extensive SAR studies on 6-bromo-quinoxalinediones are not abundant in the literature, a comparative analysis with other halogenated and substituted analogues provides significant insights.

Generally, electron-withdrawing groups at the 6- and 7-positions of the quinoxalinedione nucleus are crucial for high-affinity binding to both AMPA and NMDA receptors. The presence of halogens, such as chlorine, has been shown to enhance potency at the glycine site of the NMDA receptor.[1] For instance, the substitution of chlorine at the 6- and 7-positions increases potency at the glycine site.[1] This suggests that a bromo substitution at the 6-position would likely contribute favorably to the binding affinity, given that bromine is also an electron-withdrawing halogen.

The following table summarizes the binding affinities of various substituted quinoxalinedione derivatives, providing a basis for comparison.

CompoundSubstitution PatternReceptor TargetBinding Affinity (Ki or IC50)Reference
1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)6-nitro, 7-imidazolylAMPAKi = 0.021 µM[2]
YM90K6-nitro, 7-imidazolylAMPAKi = 0.084 µM[2][3]
NBQX6-nitro, 7-sulfamoylAMPAKi = 0.060 µM[2][3]
PNQX6-nitroAMPAIC50 = 0.063 µM[4]
PNQX6-nitroGlyN (NMDA)IC50 = 0.37 µM[4]
Sarcosine analogue 95-substitutedAMPAIC50 = 0.14 µM[4]
Sarcosine analogue 95-substitutedGlyN (NMDA)IC50 = 0.47 µM[4]
6,7-diCl-HQC6,7-dichloroGlycine (NMDA)KB = 300 nM[1]
6,7-diCl-HQC6,7-dichloroKainateKB = 3.0 µM[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for glutamate receptors and a typical workflow for evaluating the biological activity of novel quinoxalinedione derivatives.

glutamate_signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds NMDA_R NMDA Receptor Glutamate->NMDA_R binds Na_ion Na⁺ Influx AMPA_R->Na_ion Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Second_Messengers Second Messenger Cascades Ca_ion->Second_Messengers Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->NMDA_R removes Mg²⁺ block Cellular_Response Cellular Response (e.g., LTP, Excitotoxicity) Second_Messengers->Cellular_Response

Caption: Glutamate Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 4-bromo-o-phenylenediamine + Oxalic Acid Step1 6-bromo-1,4-dihydro- quinoxaline-2,3-dione Start->Step1 Step2 Further Derivatization Step1->Step2 Assay Receptor Binding Assay ([³H]AMPA or [³H]glycine) Step2->Assay Functional_Assay Functional Assay (e.g., Electrophysiology) Assay->Functional_Assay Data_Analysis Data Analysis (IC₅₀/Ki determination) Functional_Assay->Data_Analysis SAR SAR Analysis Data_Analysis->SAR

Caption: Experimental Workflow for Quinoxalinedione Derivatives.

Experimental Protocols

Synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione

A common starting material for the synthesis of 6-bromo substituted quinoxalinediones is 6-bromo-1,4-dihydroquinoxaline-2,3-dione. This can be prepared by the reaction of 4-bromo-o-phenylenediamine with oxalic acid in the presence of hydrochloric acid.[5] The resulting dione can then be further modified, for example, through chlorination with phosphorus oxychloride to yield 6-bromo-2,3-dichloroquinoxaline, a versatile intermediate for the introduction of various substituents.[5]

Radioligand Binding Assay for AMPA Receptor Affinity

The following is a generalized protocol for determining the binding affinity of test compounds to the AMPA receptor.

  • Membrane Preparation: Whole rat brains are homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane preparation.

  • Binding Assay: The membrane preparation is incubated with a radioligand, such as [³H]AMPA, and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

While direct experimental data on the SAR of 6-bromo substituted quinoxalinediones is limited, comparative analysis with other halogenated and substituted analogues suggests that the 6-bromo substitution is likely to be a favorable feature for enhancing binding affinity to glutamate receptors. The electron-withdrawing nature of bromine is consistent with the general SAR for high-potency quinoxalinedione antagonists. Further research focusing on the systematic evaluation of 6-bromo substituted derivatives is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers entering this promising area of drug discovery.

References

A Comparative Guide to the Synthesis of Substituted Quinoxaline-2,3-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-2,3-diones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications ranging from pharmaceuticals to materials science. The efficient and versatile synthesis of substituted derivatives of this scaffold is of paramount importance for drug discovery and development. This guide provides an objective comparison of common synthetic methodologies for substituted quinoxaline-2,3-diones, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The synthesis of substituted quinoxaline-2,3-diones can be broadly categorized into classical and modern "green" chemistry approaches. The most prevalent methods include the conventional condensation of o-phenylenediamines with oxalic acid derivatives, microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free grinding methods. Each method presents a unique set of advantages and disadvantages in terms of reaction time, yield, energy consumption, and environmental impact.

A quantitative comparison of these methods is summarized in the table below, providing a clear overview of their performance based on reported experimental data.

Synthetic MethodKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Conventional Synthesis o-Phenylenediamine, Oxalic Acid/Diethyl Oxalate, Acid Catalyst (e.g., HCl)2 - 4 hoursReflux (e.g., 100°C)70 - 90%Well-established, reliable for a wide range of substrates.[1]Long reaction times, high energy consumption, use of corrosive acids.[1][2]
Microwave-Assisted Synthesis o-Phenylenediamine, 1,2-Diketones/Oxalic Acid, Catalyst (optional)1 - 5 minutes50 - 160°C80 - 97%Drastically reduced reaction times, often higher yields, solvent-free options available.[3][4]Requires specialized microwave reactor equipment.
Ultrasound-Assisted Synthesis o-Phenylenediamine, α-Bromo Ketones/1,2-Diketones20 - 60 minutesRoom Temperature80 - 99%Short reaction times, mild reaction conditions, environmentally benign.[5][6]Requires an ultrasonic bath or probe.
Solvent-Free Grinding o-Phenylenediamine, Oxalic Acid Dihydrate15 - 45 minutesRoom Temperature85 - 95%Environmentally friendly (no solvent), simple procedure, high atom economy.[7]May not be suitable for all substrates, conversion may not be 100%.[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.

Conventional Synthesis: Condensation of o-Phenylenediamine with Oxalic Acid

This classical method involves the cyclocondensation of an appropriately substituted o-phenylenediamine with oxalic acid in an acidic medium under reflux.

Procedure:

  • A mixture of the substituted o-phenylenediamine (0.25 mol), oxalic acid dihydrate (0.36 mol), and 4 N hydrochloric acid (150 mL) is placed in a round-bottom flask.[1]

  • The mixture is heated under reflux for 4 hours.

  • After cooling, the solid product precipitates.

  • The precipitate is collected by filtration, washed with water, and can often be used without further purification.

Microwave-Assisted Synthesis

This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of the synthesis.

Procedure:

  • In a microwave-safe vessel, a mixture of the substituted o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared.

  • A catalytic amount of iodine (5 mol%) is added, and the reactants are dissolved in an ethanol/water mixture (1:1, 1 mL).[4]

  • The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 50°C) and power (e.g., 300 W) for a short duration (typically 2-3 minutes).[4]

  • Upon completion, the reaction mixture is worked up by adding dichloromethane, washing with sodium thiosulfate solution and brine, drying the organic layer, and removing the solvent under reduced pressure.

Ultrasound-Assisted Synthesis

This green chemistry approach employs ultrasonic waves to promote the reaction, often at room temperature.

Procedure:

  • To a flask containing a mixture of a substituted α-bromo ketone and o-phenylenediamine in ethanol, a 20% aqueous solution of sodium hydroxide is added.[5]

  • The flask is then placed in an ultrasonic bath and irradiated at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is poured into ice water and acidified with dilute HCl.

  • The resulting solid product is collected by filtration, dried, and recrystallized.

Solvent-Free Grinding Method

This environmentally benign method avoids the use of solvents by mechanically grinding the reactants together at room temperature.[7]

Procedure:

  • A mixture of a substituted o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) is placed in a mortar.[7]

  • The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.

  • Grinding is continued until the mixture turns into a melt and then solidifies.

  • The resulting solid product is then typically purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.[7]

Visualization of Method Comparison Workflow

The following diagram illustrates the logical workflow for selecting a synthetic method for a substituted quinoxaline-2,3-dione based on key experimental parameters.

SynthesisMethodComparison Start Define Target Substituted Quinoxaline-2,3-dione Conventional Conventional Synthesis (Reflux) Start->Conventional Classical Approach Microwave Microwave-Assisted Synthesis Start->Microwave Rapid Synthesis Ultrasound Ultrasound-Assisted Synthesis Start->Ultrasound Green Chemistry Grinding Solvent-Free Grinding Start->Grinding Solvent-Free Analysis Compare Yield, Time, Conditions Conventional->Analysis Microwave->Analysis Ultrasound->Analysis Grinding->Analysis Decision Select Optimal Method Analysis->Decision

Caption: Workflow for selecting a synthetic method for quinoxaline-2,3-diones.

Signaling Pathway Analogy: The Impact of Synthesis Method on Drug Discovery

The choice of synthetic method can be analogized to a signaling pathway in drug development, where the initial stimulus (choice of synthesis) influences the downstream outcomes (efficiency, cost, and environmental impact of producing a lead compound).

DrugDiscoveryAnalogy cluster_synthesis Synthetic Method Choice cluster_development Drug Development Cascade Conventional Conventional Heating Efficiency Synthesis Efficiency (Time, Yield) Conventional->Efficiency Slower, Lower Yield Green Green Chemistry (Microwave/Ultrasound/Grinding) Green->Efficiency Faster, Higher Yield Cost Process Cost (Energy, Reagents) Efficiency->Cost Sustainability Environmental Impact (Solvent Waste) Efficiency->Sustainability LeadCompound Lead Compound Production Cost->LeadCompound Sustainability->LeadCompound

References

Assessing the Target Selectivity of 6-Bromoquinoxaline-2,3(1H,4H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the target selectivity of 6-Bromoquinoxaline-2,3(1H,4H)-dione derivatives, a class of compounds with significant potential in neuroscience research and drug development. As competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, their selectivity profile against other glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is a critical determinant of their therapeutic utility. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of their structure-activity relationships (SAR).

Introduction to Quinoxaline-2,3(1H,4H)-diones

Quinoxaline-2,3(1H,4H)-dione and its derivatives are a well-established class of competitive antagonists for the ionotropic glutamate receptors, primarily targeting the AMPA receptor.[1][2] Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous physiological and pathological processes. Dysregulation of glutamatergic neurotransmission is associated with various neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.

The quinoxaline-2,3-dione scaffold has been a fertile ground for the development of potent AMPA receptor antagonists.[1] Notably, compounds like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) have been instrumental as research tools to elucidate the role of AMPA receptors.[3] However, a common characteristic of these early-generation antagonists is a lack of absolute selectivity, with many also exhibiting affinity for the glycine binding site on the NMDA receptor.[3] This off-target activity can lead to undesirable side effects, underscoring the importance of developing derivatives with enhanced selectivity.

The 6-bromo substitution on the quinoxaline-2,3-dione core represents a key modification aimed at modulating the pharmacological profile of these compounds. Understanding the impact of this and other substitutions on target affinity and selectivity is crucial for the rational design of novel therapeutic agents.

Comparative Target Selectivity

While direct comparative studies on a comprehensive series of this compound derivatives are limited in the public domain, we can infer their likely selectivity profile by examining the structure-activity relationships of closely related analogues. The following tables summarize the binding affinities (Ki) or inhibitory concentrations (IC50) of representative quinoxaline-2,3-dione derivatives at AMPA and NMDA receptors.

Table 1: Comparative Binding Affinities of Quinoxaline-2,3-dione Derivatives at AMPA Receptors

CompoundSubstitution PatternAMPA Receptor Affinity (Ki or IC50, µM)Reference
CNQX 6-cyano, 7-nitro0.3[3]
DNQX 6,7-dinitro0.15[3]
PNQX 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]0.063 (IC50)[4]
Sarcosine analogue 9 Ring-opened PNQX analogue0.14 (IC50)[4]
5-Aminomethyl derivative 5-(aminomethyl)Potent and selective[2]

Table 2: Comparative Binding Affinities of Quinoxaline-2,3-dione Derivatives at the NMDA Receptor (Glycine Site)

CompoundSubstitution PatternNMDA Receptor Affinity (Ki or IC50, µM)Reference
CNQX 6-cyano, 7-nitro25 (IC50)[3]
DNQX 6,7-dinitroMicromolar affinity[3]
PNQX 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]0.37 (IC50)[4]
Sarcosine analogue 9 Ring-opened PNQX analogue0.47 (IC50)[4]
5-Aminomethyl derivative 5-(aminomethyl)Some activity observed[2]

Inference for this compound Derivatives:

Based on the available SAR data for halogenated quinoxaline-2,3-diones, it is anticipated that 6-bromo derivatives will exhibit potent AMPA receptor antagonism. The electronic and steric properties of the bromine atom at the 6-position are expected to influence the binding affinity and selectivity. Generally, electron-withdrawing groups at the 6- and 7-positions, such as nitro and cyano groups, confer high affinity for the AMPA receptor. The bromo group, being moderately electron-withdrawing, is likely to contribute to potent AMPA antagonism.

The selectivity for AMPA over NMDA receptors is a key parameter. For CNQX, the selectivity is approximately 83-fold in favor of AMPA receptors. It is plausible that 6-bromo derivatives will also display a preference for AMPA receptors, although the precise selectivity ratio will depend on the other substituents on the quinoxaline ring. Further empirical data is required to definitively establish the selectivity profile of this specific subclass.

Experimental Protocols

To accurately assess the target selectivity of this compound derivatives, a combination of in vitro binding and functional assays is essential.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound derivatives for AMPA and NMDA receptors.

Materials:

  • Test compounds (this compound derivatives)

  • Radioligands:

    • For AMPA receptors: [³H]AMPA or [³H]CNQX

    • For NMDA receptors (glycine site): [³H]Glycine or a specific glycine site antagonist radioligand

  • Membrane preparations from rat cortical neurons or cell lines expressing the target receptors

  • Assay buffer (e.g., Tris-HCl buffer)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue or cells expressing the receptor of interest in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through the filter plates.

    • Wash the filters to remove non-specifically bound radioligand.

  • Quantification:

    • Add scintillation fluid to the dried filters.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays

Electrophysiological techniques, such as patch-clamp recording, provide a functional measure of receptor antagonism.

Objective: To determine the effect of this compound derivatives on AMPA and NMDA receptor-mediated currents in neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • External and internal solutions for recording

  • Agonists (AMPA, NMDA, Glycine)

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell recording configuration from a neuron.

    • Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.

  • Agonist Application:

    • Apply a specific agonist (e.g., AMPA or NMDA + glycine) to the neuron using a rapid perfusion system to evoke an inward current.

  • Antagonist Application:

    • Co-apply the test compound with the agonist and measure the reduction in the agonist-evoked current.

  • Data Analysis:

    • Construct concentration-response curves for the antagonist by plotting the percentage of inhibition of the agonist-evoked current against the antagonist concentration.

    • Determine the IC50 value for the functional antagonism.

Visualizations

The following diagrams illustrate key concepts related to the assessment of this compound derivatives.

G cluster_0 Glutamatergic Synapse Presynaptic Presynaptic Terminal Glutamate Glutamate Postsynaptic Postsynaptic Dendrite AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Vesicle Synaptic Vesicle AMPA_R->Postsynaptic Na+ influx (Depolarization) NMDA_R->Postsynaptic Ca2+ influx (Signaling) Quinoxaline 6-Bromoquinoxaline- 2,3(1H,4H)-dione Quinoxaline->AMPA_R Antagonizes Quinoxaline->NMDA_R Potential Antagonism

Caption: Glutamatergic synapse showing competitive antagonism.

G Experimental Workflow for Target Selectivity Assessment cluster_synthesis Compound Synthesis cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives radioligand Radioligand Binding Assay synthesis->radioligand electrophys Electrophysiology (Patch-Clamp) synthesis->electrophys ampa_binding AMPA Receptor ([3H]AMPA) radioligand->ampa_binding nmda_binding NMDA Receptor ([3H]Glycine) radioligand->nmda_binding analysis Determine Ki and IC50 values ampa_binding->analysis nmda_binding->analysis ampa_functional AMPA-mediated Currents electrophys->ampa_functional nmda_functional NMDA-mediated Currents electrophys->nmda_functional ampa_functional->analysis nmda_functional->analysis selectivity Calculate Selectivity Ratio (NMDA Ki / AMPA Ki) analysis->selectivity

Caption: Workflow for assessing target selectivity.

G Logical Relationship of Target Selectivity and Therapeutic Potential HighAMPA High AMPA Receptor Antagonism HighSelectivity High Selectivity for AMPA over NMDA HighAMPA->HighSelectivity LowNMDA Low NMDA Receptor Antagonism LowNMDA->HighSelectivity TherapeuticPotential Improved Therapeutic Potential HighSelectivity->TherapeuticPotential ReducedSideEffects Reduced Side Effects HighSelectivity->ReducedSideEffects ReducedSideEffects->TherapeuticPotential

Caption: Relationship between selectivity and therapeutic potential.

Conclusion

This compound derivatives hold promise as selective AMPA receptor antagonists. While direct comparative data for a broad series of these compounds is not yet abundant, the existing knowledge of quinoxaline-2,3-dione SAR suggests that the 6-bromo substitution is a viable strategy for developing potent AMPA antagonists. The key to their therapeutic success will lie in achieving high selectivity over NMDA receptors to minimize off-target effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these and other novel glutamate receptor modulators, paving the way for the development of safer and more effective treatments for a range of neurological disorders.

References

Safety Operating Guide

Proper Disposal of 6-Bromoquinoxaline-2,3(1H,4H)-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Bromoquinoxaline-2,3(1H,4H)-dione, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Hazard Profile of this compound

Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS CodeStatement
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Eye IrritationH314Causes severe skin burns and eye damage.[1][2]
Hazardous to the Aquatic Environment (Acute)H400Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment (Chronic)H410Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection: Wear a lab coat and closed-toe shoes.[1]

  • Work Area: Conduct all handling and waste packaging within a certified chemical fume hood to avoid inhalation of dust.[1]

2. Waste Identification and Segregation:

  • Categorization: this compound is a halogenated organic solid.[3] It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible chemicals.[3][4][5][6]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, must also be treated as hazardous waste and disposed of accordingly.[7][8]

3. Waste Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste.[9][10] The container must have a secure, tight-fitting lid.[11]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[9][12][13]

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9][12]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[6]

    • Record the date when the first waste is added to the container (accumulation start date).[6][13]

    • Include the name of the principal investigator and the laboratory location.[7]

4. On-site Accumulation and Storage:

  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[14] This area should be away from general lab traffic and incompatible materials.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.[9][13]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9][11]

5. Arranging for Professional Disposal:

  • Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[15]

  • Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form to your Environmental Health and Safety (EHS) department.[12]

  • Documentation: Ensure all required paperwork is completed accurately for the waste manifest.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify this compound for Disposal B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Work in Chemical Fume Hood B->C D Select Compatible, Labeled 'Hazardous Waste' Container C->D E Categorize as 'Halogenated Organic Solid' D->E F Add Waste to Container (Solid & Contaminated Materials) E->F G Complete Label Information: - Full Chemical Name - Accumulation Date - Lab Details F->G H Securely Seal Container G->H I Store in Designated Satellite Accumulation Area H->I J Use Secondary Containment I->J K Request Pickup from EHS/ Approved Waste Disposal Service J->K L Complete Waste Manifest Documentation K->L M Waste Collected by Professionals L->M

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Bromoquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromoquinoxaline-2,3(1H,4H)-dione. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity : May be harmful if swallowed.

  • Skin Corrosion/Irritation : Likely to cause severe skin burns and irritation upon contact.

  • Serious Eye Damage/Irritation : Poses a high risk of serious eye damage.

  • Respiratory Irritation : As a powdered solid, it can cause respiratory tract irritation if inhaled.

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5 mil thickness). Change outer glove every 30-60 minutes or if contaminated.Prevents skin contact and absorption. Double-gloving provides an extra barrier against potential breaches.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes and airborne powder, preventing severe eye damage.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Prevents inhalation of the powdered compound, especially during weighing and transfer operations.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. An additional chemical-resistant apron is recommended.Protects skin from accidental spills and contamination.
Foot Protection Closed-toe, non-slip shoes.Protects feet from spills and falling objects.

Operational Plan: Handling Protocol

All handling of this compound solid should be performed within a certified chemical fume hood to minimize inhalation risk.

Experimental Protocol: Weighing and Transferring the Solid Compound

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in the table above. .

  • Weighing:

    • Place an analytical balance inside the fume hood or use a balance with a draft shield.

    • Use a clean, tared weigh boat or glassine paper to weigh the desired amount of this compound.

    • Handle the container and spatula with care to avoid generating dust.

  • Transfer:

    • Carefully transfer the weighed powder into the reaction vessel or container.

    • Use a funnel if transferring to a narrow-mouthed vessel.

    • Tap the weigh boat gently to ensure all powder is transferred.

  • Dissolving:

    • Add the solvent slowly to the vessel containing the powder.

    • Stir or agitate the mixture as required by the experimental procedure.

  • Post-Handling:

    • Clean the spatula and any other reusable equipment with an appropriate solvent within the fume hood.

    • Dispose of the weigh boat and any other contaminated disposable materials as halogenated organic solid waste.

    • Wipe down the work surface inside the fume hood with a suitable solvent and absorbent pads.

    • Carefully remove PPE, starting with the outer gloves, and dispose of them appropriately.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Disposal Plan

As this compound is a halogenated organic compound, its waste must be segregated and disposed of according to hazardous waste regulations.

Waste Disposal Protocol

  • Segregation:

    • Maintain separate, clearly labeled waste containers for halogenated and non-halogenated waste.

    • Label the halogenated waste container with "Hazardous Waste: Halogenated Organic Compounds" and list the chemical constituents.

  • Solid Waste Disposal:

    • Collect all contaminated solid waste, including gloves, weigh boats, absorbent pads, and excess 6-Bromoquinoxaline

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoxaline-2,3(1H,4H)-dione
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoxaline-2,3(1H,4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.